Redoxal

Catalog No.
S579831
CAS No.
52962-95-5
M.F
C28H24N2O6
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Redoxal

CAS Number

52962-95-5

Product Name

Redoxal

IUPAC Name

2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34)

InChI Key

IQZIRNIZQHVBMB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O

Synonyms

2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid, Redoxal

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O

The exact mass of the compound Redoxal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73735. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Redoxal discovery and initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

Redoxal Discovery & Initial Characterization

The following table consolidates the core quantitative data and experimental findings from the primary research study.

Aspect Description & Data
Discovery Context Identified via a high-throughput screen (HTS) of 307,520 compounds for inhibitors of the HIV-1 Vif-A3G interaction [1].
Screening Assay Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring disruption of binding between GST-Vif and a biotinylated A3G peptide [1].

| Antiviral Activity (in PBMCs) | IC₅₀: 1.37 μM against HIV-1Ba-L replication. TC₅₀: >100 μM. Therapeutic Index (TI₅₀): >73 [1]. | | Primary Mechanism | A3G-Dependent: Stabilizes cellular APOBEC3G (A3G) protein levels, increases its incorporation into virions, and augments its antiviral activity. Activity was confirmed to be A3G-dependent [1]. | | Secondary Mechanism | Pyrimidine Biosynthesis Inhibition: A known inhibitor of Dihydroorotate Dehydrogenase (DHODH). Antiviral activity and A3G stabilization were diminished by adding uridine or orotate (pyrimidine synthesis intermediates) [1]. | | Key Experimental Evidence | - TR-FRET dose-response assay confirmed compound activity [1].

  • Cell-based assays showed increased A3G protein levels and virion incorporation [1].
  • Rescue experiments with uridine/orotate reversed the antiviral effect [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies for the key experiments cited.

  • TR-FRET High-Throughput Screening [1]

    • Purpose: Identify compounds that inhibit the physical interaction between HIV-1 Vif and the host restriction factor APOBEC3G (A3G).
    • Protocol:
      • Proteins: A purified GST-tagged Vif protein fragment (amino acids 1-94, containing the A3G binding site) and a synthetic biotinylated A3G peptide (amino acids 110-148, containing the Vif-binding site) are used.
      • Detection: The interaction is detected using a Europium (Eu)-labeled anti-GST antibody (donor fluorophore) and Streptavidin-Ulight (acceptor fluorophore).
      • FRET Signal: When Vif and A3G bind, the Eu and Ulight are brought close, producing a FRET signal. A compound that disrupts the Vif-A3G interaction reduces this signal.
      • The complete HTS results are available in the PubChem database under AID 1117320.
  • Cell-Based Antiviral Activity Assay [1]

    • Purpose: Evaluate the potency and toxicity of hit compounds in a physiologically relevant model.
    • Protocol:
      • Cell Model: Peripheral Blood Mononuclear Cells (PBMCs) infected with the HIV-1Ba-L strain.
      • Treatment: Cells are treated with serially diluted compounds (e.g., this compound).
      • Measurement:
        • Inhibition (IC₅₀): Measured by the reduction in viral replication.
        • Cytotoxicity (TC₅₀): Determined in parallel to calculate the Therapeutic Index (TI₅₀ = TC₅₀ / IC₅₀).
  • Mechanism of Action Elucidation [1]

    • Purpose: Determine how this compound exerts its antiviral effect.
    • Protocols:
      • A3G Stabilization & Virion Incorporation:
        • Western blot analysis is used to measure A3G protein levels in cells treated with this compound versus untreated controls.
        • Virion incorporation is assessed by analyzing A3G levels in purified viral particles released from treated cells.
      • Pyrimidine Rescue Experiment:
        • Cells are treated with this compound in the presence or absence of uridine or orotate, which are intermediates in the de novo pyrimidine synthesis pathway.
        • The reversal of this compound's antiviral effect and A3G stabilization by these metabolites confirms its action is linked to inhibition of pyrimidine biosynthesis.

Visualizing this compound's Mechanism of Action

The diagram below, generated using DOT language, illustrates the proposed signaling pathway and mechanistic role of this compound in inhibiting HIV-1 replication.

This compound This compound DHODH DHODH This compound->DHODH Inhibits Vif Vif This compound->Vif Disrupts Interaction? PyrimidineBiosynthesis PyrimidineBiosynthesis DHODH->PyrimidineBiosynthesis Depletes A3G_Stability A3G_Stability PyrimidineBiosynthesis->A3G_Stability Promotes A3G_VirionInc A3G_VirionInc A3G_Stability->A3G_VirionInc Increases ViralDNA ViralDNA A3G_VirionInc->ViralDNA Hypermutates HIV_Replication HIV_Replication ViralDNA->HIV_Replication Suppresses Vif->A3G_Stability Targets for Degradation

This compound inhibits HIV via DHODH blockade, stabilizing A3G to suppress viral replication.

Research Implications & Future Directions

The initial characterization of this compound positioned it as a compelling host-directed antiviral (HDA) candidate. Its ability to stabilize a potent host restriction factor offers a potential strategy to combat viral escape. Future research directions based on these findings would logically involve:

  • Medicinal Chemistry: Optimizing the this compound scaffold to improve its potency, selectivity, and pharmacological properties.
  • In Vivo Validation: Testing the efficacy of this compound or its analogs in animal models of HIV infection.
  • Broader Antiviral Screening: Evaluating its activity against other viruses that are sensitive to pyrimidine depletion or A3G restriction.

References

Redoxal mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Redoxal exerts its effects through two primary, interconnected biological pathways.

Inhibition of De Novo Pyrimidine Biosynthesis

This compound is a characterized inhibitor of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) [1] [2]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of uridine monophosphate (UMP)—a precursor for all pyrimidine nucleotides [1].

  • Kinetics of Inhibition: Studies on recombinant human and rat DHODH indicate that this compound exhibits a mixed-type inhibition pattern. This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its catalytic rate [2].

  • Quantitative Inhibition Data: | Parameter | Human DHODH | Rat DHODH | | :--- | :--- | :--- | | Kic (Competitive Inhibition Constant) | 402 nM | 116 nM | | Kiu (Uncompetitive Inhibition Constant) | 506 nM | 208 nM |

    Source: [2]. The lower Kic and Kiu values for rat DHODH suggest species-specific differences in inhibitory potency.

  • Specificity: Importantly, in mitochondrial assays, this compound did not significantly inhibit NADH-induced respiration and had only a marginal effect on succinate-induced respiration. This indicates its effect is relatively specific to DHODH and does not broadly disrupt the mitochondrial electron transport chain at effective concentrations [2].

Augmentation of Innate Antiviral Immunity via A3G Stabilization

A high-throughput screen identified this compound as a compound that inhibits the interaction between the HIV-1 protein Vif and the host restriction factor APOBEC3G (A3G) [1]. This interaction is a critical antiviral axis:

  • Physiological Vif-A3G Axis: In HIV-1 infection, the viral infectivity factor (Vif) protein binds to A3G, targeting it for proteasomal degradation. This prevents A3G from being incorporated into new virions and neutralizes its antiviral effect [1].
  • A3G's Antiviral Action: A3G is a cytidine deaminase that, when incorporated into virions, induces G-to-A hypermutation in the viral DNA during reverse transcription, effectively crippling the viral genome. It can also inhibit HIV-1 through deamination-independent mechanisms [1].
  • This compound's Intervention: By disrupting the Vif-A3G interaction, this compound stabilizes cellular A3G protein levels and increases its incorporation into newly produced virions. This enhances A3G's innate antiviral activity, leading to potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ as low as 1.37 μM and a TC₅₀ >100 μM, indicating a favorable therapeutic window [1].

The diagram below illustrates this core antiviral mechanism.

G cluster_normal HIV-1 Infection (No this compound) cluster_this compound With this compound Treatment Vif HIV-1 Vif Protein A3G_degrade A3G Vif->A3G_degrade Binds & Targets Proteasome Proteasomal Degradation A3G_degrade->Proteasome Virion_normal Defective Virion (No A3G) Redoxal_node This compound Inhibition Inhibits Interaction Redoxal_node->Inhibition A3G_stable Stabilized A3G Virion_effective Non-infectious Virion (Packaged A3G) A3G_stable->Virion_effective Incorporates into Virion Inhibition->A3G_stable Liberates A3G

This compound inhibits Vif-A3G binding, stabilizing A3G and enabling its packaging into virions to block HIV-1 replication.

Integration of Dual Mechanisms

Research suggests that the two primary mechanisms are functionally linked. The antiviral activity of this compound and its stabilization of A3G were diminished when cells were treated with uridine or orotate, which are intermediates in the pyrimidine biosynthesis pathway [1]. This rescue experiment indicates that inhibition of de novo pyrimidine biosynthesis is upstream of A3G stabilization, suggesting that pyrimidine pool depletion or a related metabolic signal creates a cellular environment that favors the stabilization of A3G or enhances its antiviral function.

The following diagram integrates these findings into a unified signaling and metabolic pathway.

G cluster_dhodh De Novo Pyrimidine Biosynthesis Pathway cluster_a3g HIV-1 Antiviral Pathway This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits Vif Vif Protein This compound->Vif Disrupts Interaction Orotate DHODH->Orotate Step 4 UMP Orotate->UMP Pyrimidines Pyrimidine Nucleotides UMP->Pyrimidines A3G APOBEC3G (A3G) UMP->A3G Rescue Experiment Vif->A3G Targets for Degradation Virion Non-infectious Virion A3G->Virion Incorporation

Proposed unified mechanism: this compound inhibits DHODH and disrupts Vif-A3G interaction; pyrimidine intermediate supplementation reverses A3G-mediated effects.

Summary of Key Experimental Data

The table below summarizes quantitative findings from pivotal studies on this compound.

Assay / Parameter System Finding / Value Significance
TR-FRET HTS [1] GST-Vif / Biotin-A3G peptide Hit compound identified Confirmed direct inhibitor of Vif:A3G protein-protein interaction.
Antiviral Activity (IC₅₀) [1] Human PBMCs, HIV-1Ba-L 1.37 μM Potent inhibition of viral replication in primary cells.
Cytotoxicity (TC₅₀) [1] Human PBMCs >100 μM High therapeutic index indicates low cytotoxicity at effective doses.
DHODH Inhibition (Kic) [2] Recombinant Human Enzyme 402 nM Mixed-type, non-competitive inhibition with high potency.
Rescue Experiment [1] PBMCs + Uridine/Orotate Diminished antiviral activity Links pyrimidine biosynthesis inhibition to A3G-dependent antiviral effect.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies cited in the literature.

TR-FRET High-Throughput Screening (HTS) Assay

This assay was used to identify this compound as an inhibitor of the Vif-A3G interaction [1].

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the binding between two tagged proteins. Inhibition reduces the FRET signal.
  • Proteins:
    • GST-Vif (1-94 aa): A purified protein fragment containing the A3G-binding domain of Vif, tagged with Glutathione-S-Transferase (GST).
    • Biotinylated A3G peptide (110-148 aa): A synthetic peptide encompassing the Vif-binding domain of A3G, tagged with biotin.
  • Detection System:
    • Donor: Europium (Eu)-labeled anti-GST antibody.
    • Acceptor: Streptavidin-conjugated ULight dye.
  • Procedure:
    • Incubate GST-Vif and biotin-A3G peptide in the presence or absence of test compounds (like this compound).
    • Add the Eu-anti-GST and Streptavidin-ULight detection mix.
    • If Vif and A3G bind, the Eu and Ulight are brought close, producing a FRET signal upon excitation.
    • Measure the emission ratio (acceptor/donor). A reduction in this ratio indicates successful inhibition of the Vif-A3G interaction.
  • Library Screened: 307,520 compounds [1].
Cell-Based Antiviral and Viability Assays
  • Cell Model: Primary human Peripheral Blood Mononuclear Cells (PBMCs) [1].
  • Virus Strain: HIV-1Ba-L, an R5-tropic strain that infects primary cells like macrophages [1].
  • Infection and Treatment: PBMCs are infected with HIV-1Ba-L and treated with serial dilutions of this compound.
  • Readout for Antiviral Activity (IC₅₀): Measurement of viral replication, typically by quantifying p24 antigen levels in the culture supernatant via ELISA.
  • Readout for Cytotoxicity (TC₅₀): Assessment of cell viability using a standard assay like MTT or XTT, which measures metabolic activity. The TC₅₀ is the concentration that reduces cell viability by 50%.

Research Implications and Future Directions

The dual mechanism of this compound positions it as a compelling lead compound for novel therapeutic strategies.

  • Novel Antiretroviral Target: It validates the Vif-A3G axis as a druggable target for HIV-1 therapy, offering a mechanism distinct from current antiretroviral classes [1].
  • Host-Directed Therapy: By targeting a host enzyme (DHODH) and a host restriction factor (A3G), this compound represents a host-directed therapy (HDT) approach. This could potentially present a higher genetic barrier to the development of viral resistance [1].
  • A3G-Independent Activity: The presence of some antiviral activity even in the absence of A3G suggests this compound may have additional, yet-to-be-defined mechanisms, warranting further investigation [1].
  • Broader Therapeutic Potential: Given the role of DHODH in proliferating cells and the immune system, and the involvement of redox signaling in various diseases, the principles uncovered by studying this compound could inform research in oncology, virology (beyond HIV), and immunology [3] [4] [5].

References

Kinetic Parameters of Redoxal Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative kinetic data for Redoxal's inhibition of dihydroorotate dehydrogenase (DHODH), as reported in the foundational study [1].

Parameter Human DHODH Rat DHODH
Inhibition Mode Non-competitive Non-competitive
Competitive Inhibition Constant (Kic) 402 nM 116 nM
Uncompetitive Inhibition Constant (Kiu) 506 nM 208 nM

Experimental Protocol for Kinetic Study

The following methodology details how the kinetic parameters for this compound were established [1].

  • Enzyme Sources: The study used both isolated mitochondria and purified recombinant human and rat DHODH enzymes.
  • Inhibition Assay: The mode of kinetic interaction was determined by analyzing the enzyme's reaction rate in the presence of varying concentrations of both its natural substrate and this compound.
  • Data Analysis: The pattern of inhibition was identified by fitting the kinetic data to established enzyme inhibition models. The results consistently showed a non-competitive inhibition pattern for both human and rat enzymes. In this mode, this compound binds to an enzyme site distinct from the substrate binding site, as indicated by the defined constants for competitive (Kic) and uncompetitive (Kiu) inhibition [1].
  • Mitochondrial Respiration Specificity: To confirm that this compound's effect was specific to DHODH and did not generally disrupt mitochondrial function, its impact on respiration was tested.
    • NADH-induced respiration was not inhibited.
    • A marginal effect was observed on succinate-induced respiration.
    • This contrasts with other inhibitors like atovaquone, which showed significant inhibition of these pathways, highlighting this compound's selectivity for DHODH [1].

The Current Landscape of DHODH Inhibitor Research

While this compound served as an important lead structure, recent research has focused on other compounds with potentially superior profiles. The table below compares key DHODH inhibitors.

Inhibitor Name Inhibition Mode Key Context & Findings
This compound Non-competitive [1] Early lead structure; species-dependent potency (more potent against rat enzyme).
Teriflunomide Competitive (with ubiquinone) [2] FDA-approved for multiple sclerosis; used as a reference inhibitor in recent studies [2].
Brequinar Not fully specified Classical inhibitor; clinical use limited by toxicity (e.g., myelosuppression) [3] [4].
Compound 11 Not fully specified A 2025 novel inhibitor; superior broad-spectrum antiviral activity vs. Teriflunomide [2].
NK-A 17E-233I Pure/Partial Competitive (with DHO) [3] A 2025 novel cancer therapy candidate; distinct binding mode from classical inhibitors [3].
Meds433 Not fully specified A potent inhibitor; induces apoptosis and cell cycle arrest in leukemia cells [4].

DHODH Inhibition and Therapeutic Pathways

DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition depletes the cellular pool of pyrimidine nucleotides, which is particularly detrimental to rapidly dividing cells like immune cells, cancer cells, or virus-infected cells [2] [3] [4]. The following diagram illustrates the mechanism of DHODH inhibition and its downstream effects on different cellular processes.

G DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (in Mitochondrial Membrane) DHO->DHODH Oxidation OA Orotate (OA) Pyrimidines Pyrimidine Nucleotides OA->Pyrimidines Downstream Steps DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA ViralRepl Viral Replication CancerGrowth Cancer Cell Proliferation ImmuneCell Immune Cell Activation DHODH->OA CoQH2 Dihydroubiquinone (CoQH2) DHODH->CoQH2 CoQ Ubiquinone (CoQ) CoQ->DHODH Reduction Inhibitor DHODH Inhibitor (e.g., this compound, Teriflunomide) Inhibitor->DHODH Binds & Inhibits DNA_RNA->ViralRepl DNA_RNA->CancerGrowth DNA_RNA->ImmuneCell

> The biochemical pathway of DHODH shows how inhibition blocks pyrimidine synthesis, affecting processes that rely on rapid nucleotide production.

Experimental Workflow for DHODH Inhibitor Discovery

Modern drug discovery, as seen in recent studies for compounds like NK-A 17E-233I [3] and Compound 11 [2], integrates computational and experimental methods. The following diagram outlines this multi-step process.

G Step1 1. In Silico Screening & Docking Step2 2. In Vitro Enzymatic Assay Step1->Step2 a1 ∙ Virtual screening of compound libraries a2 ∙ Molecular docking into DHODH structure a3 ∙ ADMET property prediction Step3 3. Biophysical Binding Confirmation (Surface Plasmon Resonance) Step2->Step3 Step4 4. Cellular & Phenotypic Assays Step5 5. Lead Optimization & Mechanistic Studies (MD, QM/MM) Step4->Step5 b1 ∙ Cell viability / cytotoxicity (IC₅₀) b2 ∙ Apoptosis & cell cycle analysis b3 ∙ Uridine rescue experiments Step3->Step4

> A generalized modern workflow for discovering and validating new DHODH inhibitors, from initial screening to mechanistic studies.

Key Insights for Researchers

  • This compound's Historical Significance: this compound represented an early "lead structure" with a documented non-competitive mechanism, differentiating it from later competitive inhibitors like Teriflunomide [1]. Its species-dependent potency (greater for rat DHODH) is an important consideration for translational research.
  • Contemporary Focus: Current research, as evidenced by two 2025 publications, is actively developing new chemotypes [2] [3]. The field is moving beyond classical inhibitors to discover compounds with novel binding modes and improved therapeutic windows, particularly for oncology and broad-spectrum antiviral applications.
  • Expanding Therapeutic Roles: Beyond immunology and cancer, DHODH inhibition is being explored in novel contexts, such as regulating ferroptosis (a type of iron-dependent cell death) in neurological injury models [5].

References

Redoxal and Its Inhibition of Dihydroorotate Dehydrogenase (DHOdehase)

Author: Smolecule Technical Support Team. Date: February 2026

Redoxal (2,2'-[3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzoic acid) is identified as a lead structure for inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHOdehase; EC 1.3.99.11) [1] [2]. This enzyme is a recognized target for anti-proliferative, immunosuppressive, and anti-parasitic agents because it catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway [1].

The pattern of enzyme inhibition by this compound is distinct from other inhibitor classes, such as cinchoninic, isoxazol, and naphthoquinone derivatives [1]. Kinetic studies on the purified recombinant enzyme have determined that this compound acts as a non-competitive inhibitor [1] [2]. The table below summarizes the quantitative kinetic data for this compound's inhibition:

Species Inhibition Type Kic (nM) Kiu (nM)
Human DHOdehase Non-competitive 402 506
Rat DHOdehase Non-competitive 116 208

Kic: competitive inhibition constant; Kiu: uncompetitive inhibition constant. In non-competitive inhibition, both constants are relevant as the inhibitor can bind to both the enzyme and the enzyme-substrate complex [1] [2].

A significant finding is that the characteristic species-related differences in inhibition found with other DHOdehase compounds are less pronounced with this compound, though they are still present, as evidenced by the different Kis for human and rat enzymes [1] [2].

Experimental Evidence and Methodologies

The key findings on this compound's mechanism are primarily derived from in vitro kinetic studies using isolated systems.

Kinetic Analysis with Purified DHOdehase

The core mechanism of action was elucidated using purified recombinant human and rat DHOdehase [1] [2].

  • Procedure: The enzymatic activity was measured, likely by monitoring the production of orotate from dihydroorotate (DHO). Initial reaction rates were determined at various concentrations of both the substrate (DHO) and the inhibitor (this compound).
  • Data Analysis: The data was analyzed using Lineweaver-Burk plots or other kinetic models. The results showed that this compound decreased the maximum velocity (Vmax) of the reaction without significantly altering the Michaelis constant (Km) for the substrate. This pattern is diagnostic of non-competitive inhibition, indicating that this compound binds to an allosteric site on the enzyme, distinct from the active site [1] [2].
Mitochondrial Respiration Assays

To assess the selectivity of this compound and rule out non-specific effects on mitochondrial function, its impact was tested on isolated mitochondria [1] [2].

  • Procedure: Mitochondrial respiration was induced using different substrates:
    • NADH-induced respiration
    • Succinate-induced respiration
    • DHO-induced respiration (the specific pathway of interest)
  • Findings:
    • This compound did not inhibit NADH-induced respiration.
    • Its effect on succinate-induced respiration was marginal.
    • This profile contrasted sharply with other DHOdehase inhibitors like atovaquone and dichloroallyl-lawsone, which significantly impaired these other respiratory pathways. This demonstrates that this compound's effect is more targeted to the DHOdehase step within the mitochondrial electron transport chain [1].

Therapeutic Implications and Species Specificity

The search for DHOdehase inhibitors is a active area in drug discovery, particularly because the enzyme's active site can vary significantly between species, offering a potential therapeutic window.

  • Species Specificity: Research has provided "direct evidence that the malarial DHOdehase active site is different from the host enzyme" [3]. While this compound showed less species variation compared to some other inhibitor classes [1], it was still a poor inhibitor of the malarial enzyme (Plasmodium falciparum DHOdehase), with IC50 values 100 to 10,000 times higher than those for mammalian enzymes [3]. This highlights the critical importance of testing inhibitors against the specific target species of interest.
  • Redox Balance in Cancer Therapy: Although not specific to this compound, the broader context shows that targeting redox homeostasis is a recognized strategy in cancer therapy [4] [5]. Cancer cells often exist in a state of elevated oxidative stress and can be vulnerable to further redox disruption. DHOdehase, as a mitochondrial enzyme connected to the electron transport chain, sits at a key nodal point in the cellular redox network [4] [6] [5].

Visualizing the Role and Inhibition of DHOdehase

The following diagram illustrates the position of DHOdehase in pyrimidine synthesis and the site of this compound's action, integrating it into the broader context of mitochondrial function.

G PyrimidinePathway de novo Pyrimidine Biosynthesis DHO Dihydroorotate (DHO) PyrimidinePathway->DHO Orotate Orotate DHO->Orotate Oxidation DHODH DHOdehase Enzyme (FMN-dependent) (in mitochondrial membrane) DHO->DHODH Orotate->PyrimidinePathway DHODH->Orotate CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 This compound This compound Inhibitor This compound->DHODH Non-competitive Inhibition CoQ Ubiquinone (CoQ) CoQ->DHODH ETC Mitochondrial Electron Transport Chain CoQH2->ETC ATP Energy (ATP) Production ETC->ATP

Diagram 1: this compound inhibits DHOdehase, a key enzyme in pyrimidine synthesis that also links to the mitochondrial electron transport chain.

Conclusion and Future Perspectives

This compound serves as an important lead compound for DHOdehase inhibition due to its potent, non-competitive mechanism and relatively selective action on mitochondrial respiration [1] [2]. Its distinct kinetic profile suggests it binds to a unique allosteric site on the enzyme.

For future research, the principles of Structure-Based Drug Design (SBDD) would be highly applicable [7]. Determining the high-resolution 3D structure of the this compound-DHOdehase complex could reveal the exact allosteric binding site. This knowledge would enable the rational design of next-generation inhibitors with improved potency, species selectivity (e.g., for anti-malarial applications), and optimized drug-like properties.

References

Core Mechanism of Action of Redoxal

Author: Smolecule Technical Support Team. Date: February 2026

Redoxal is a synthetic inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. Its ability to stabilize A3G and exert antiviral activity is linked to this function.

The proposed mechanism, based on the search results, can be summarized as follows:

G This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Pathway DHODH->Pyrimidine_Biosynthesis Disrupts Uridine_Orotate Uridine/Orotate (Pyrimidine Intermediates) Pyrimidine_Biosynthesis->Uridine_Orotate A3G_Stability A3G Protein Stability Uridine_Orotate->A3G_Stability Depletion Augments Virion_Incorporation A3G Incorporation into Virions A3G_Stability->Virion_Incorporation Antiviral_Activity Antiviral Activity against HIV-1 Virion_Incorporation->Antiviral_Activity

Figure 1: Proposed mechanism of this compound-induced APOBEC3G stabilization and antiviral activity. The depletion of pyrimidine intermediates, reversed by uridine/orotate treatment, is a key finding that links the inhibition of the biosynthesis pathway to increased A3G stability [1].

Key Experimental Findings and Quantitative Data

The following table summarizes the primary quantitative evidence for this compound's antiviral and A3G-stabilizing effects from the identified study [1]:

Experimental Model Key Finding Quantitative Result Implication
TR-FRET HTS Identified as a hit inhibiting Vif:A3G interaction N/A (Screening Assay) This compound was initially identified for disrupting the core Vif-A3G protein complex.
Antiviral Activity (PBMCs) Inhibition of HIV-1 replication IC₅₀ = 1.37 μM Confirmed potent, direct antiviral effect in primary cells.
Cytotoxicity (PBMCs) Cell viability TC₅₀ > 100 μM Suggested a high therapeutic index (TC₅₀/IC₅₀).
Mechanism Rescue Antiviral activity & A3G stabilization Diminished by uridine/orotate Linked A3G-dependent antiviral effect to pyrimidine biosynthesis inhibition.

Detailed Experimental Protocols

The foundational study used a multi-stage pipeline to identify and validate this compound. The high-level workflow is illustrated below, with detailed methodologies for key assays following.

G Step1 1. Primary TR-FRET HTS Step2 2. Secondary Dose-Response TR-FRET Step1->Step2 Step3 3. Cell-Based A3G Degradation Assay Step2->Step3 Step4 4. Antiviral Activity in PBMCs Step3->Step4 Step5 5. Mechanism Elucidation Step4->Step5

Figure 2: High-level screening and validation workflow for identifying this compound as a Vif:A3G inhibitor and antiviral compound [1].

Primary High-Throughput Screening (TR-FRET Assay)
  • Objective: Identify compounds that disrupt the direct interaction between HIV-1 Vif and A3G.
  • Protocol:
    • Proteins/Peptides: A purified GST-tagged Vif protein fragment (amino acids 1-94) and a synthetic, biotinylated A3G peptide (amino acids 110-148) encompassing the Vif-binding domain are used.
    • Detection System: The interaction is detected using an Europium (Eu)-labeled anti-GST antibody (donor) and Streptavidin-conjugated ULight dye (acceptor).
    • FRET Signal: When Vif and A3G interact, the Eu and ULight are brought close, producing a time-resolved FRET (TR-FRET) signal. Compounds that inhibit the interaction reduce this signal.
    • Library: A total of 307,520 compounds were screened in this assay [1].
Cell-Based Antiviral Activity in PBMCs
  • Objective: Evaluate the potency and toxicity of hit compounds in a physiologically relevant model.
  • Protocol:
    • Cells: Primary human peripheral blood mononuclear cells (PBMCs).
    • Infection: Cells are infected with the HIV-1 Ba-L strain.
    • Treatment: Infected cells are treated with serial dilutions of this compound.
    • Readout:
      • Potency (IC₅₀): Measured by a reduction in viral replication (e.g., via p24 antigen production).
      • Toxicity (TC₅₀): Measured by cell viability assays (e.g., MTT, XTT) to calculate the therapeutic index [1].
Mechanism Elucidation: A3G Stabilization & Rescue
  • Objective: Confirm that the antiviral effect is A3G-dependent and linked to pyrimidine biosynthesis inhibition.
  • Protocol:
    • A3G Stabilization: Western blot analysis is performed on cell lysates from Vif-expressing cells treated with this compound to demonstrate an increase in steady-state A3G protein levels.
    • Virion Incorporation: Western blot analysis of purified viral particles to show increased A3G packaging when producer cells are treated with this compound.
    • Pathway Rescue: Co-treatment of infected cells with this compound and pyrimidine biosynthesis intermediates (uridine or orotate). The reversal of both A3G stabilization and antiviral activity confirms the on-target mechanism [1].

Research Context and Alternatives

  • The Vif-A3G Axis: A3G is a potent host restriction factor that inhibits HIV-1 by causing lethal hypermutations in the viral DNA. HIV-1 Vif protein counteracts this by targeting A3G for proteasomal degradation. Disrupting this interaction is a validated therapeutic strategy, often termed "therapy by hypermutation" [2] [3] [4].
  • Alternative Approaches: Other host-directed mechanisms to stabilize A3G have been identified, providing alternative strategies to this compound:
    • Deubiquitinases (DUBs): USP49 directly binds to A3G, removes ubiquitin, and stabilizes it against both Vif-dependent and Vif-independent degradation [5].
    • Host Kinases: ASK1 binds to the BC-box in Vif, disrupting the E3 ubiquitin ligase complex formation, which prevents A3G degradation and restores its antiviral activity [6].

Conclusion and Future Directions

For future work, you might consider:

  • Exploring the precise molecular link between pyrimidine pools and A3G protein turnover.
  • Investigating the A3G-independent antiviral activities of this compound mentioned in the original study.
  • Profiling the broader APOBEC3 family, as other members (A3D, A3F) are also restricted by Vif and contribute to antiviral defense [3] [8].
  • Assessing potential for combination therapies with existing antiretrovirals to prevent viral escape.

References

kinetic study of Redoxal inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Parameters of Redoxal Inhibition

This compound is a non-competitive inhibitor of mitochondrial dihydroorotate dehydrogenase (DHODH), and its inhibition pattern differs from other known inhibitor classes like cinchoninic, isoxazol, and naphthoquinone derivatives [1].

The table below summarizes the steady-state inhibition constants for this compound against human and rat DHODH:

Enzyme Source Kic (nM) Kiu (nM)
Human DHODH 402 506
Rat DHODH 116 208

Key Interpretation:

  • Kic: The inhibition constant for the binding of the inhibitor to the enzyme-substrate complex.
  • Kiu: The inhibition constant for the binding of the inhibitor to the free enzyme.
  • The values indicate that this compound is a potent inhibitor for both species, with a slightly higher affinity for the rat enzyme. The non-competitive mechanism suggests that this compound binds to a site distinct from the substrate-binding pocket [1].

Experimental Insights & Biological Context

Available search results provide some methodological context and highlight the broader significance of DHODH inhibition.

  • Enzyme Source and Assay: The kinetic parameters were determined using purified recombinant human and rat DHODH [1]. This is a standard approach for rigorous kinetic characterization, isolating the enzyme's activity from other cellular components.
  • Biological Validation and Broader Mechanism: Beyond pure enzyme kinetics, studies in human mitochondria confirmed that this compound inhibits DHODH activity (measured via DHO-induced respiration) without significantly affecting NADH-induced respiration, indicating selectivity [1].
    • Furthermore, research has identified that this compound's inhibition of de novo pyrimidine biosynthesis has significant downstream effects. It can stabilize the antiviral protein APOBEC3G (A3G), thereby inhibiting HIV replication. This effect was reversed by adding uridine or orotate, confirming that the antiviral activity is on-target through the disruption of pyrimidine biosynthesis [2].

Key Considerations for Experimental Design

Based on the search results and general biochemical principles, here are critical factors to consider when designing kinetic studies of DHODH inhibition:

  • Enzyme System: Decide whether to use purified recombinant protein (for detailed mechanism) or isolated mitochondria (for a more physiological context). The search results utilized both [1] [3].
  • Cofactor Ubiquinone (CoQ): DHODH is a flavin-dependent enzyme that uses ubiquinone as its physiological oxidant [3]. The concentration and type of CoQ used (e.g., CoQ1, CoQ10) are critical variables, as some inhibitors affect the CoQ-dependent oxidative half-reaction.
  • Distinguishing Binding Sites: Mutagenesis studies, as referenced in the search results, can help map the inhibitor binding site relative to the substrate (dihydroorotate) and cofactor (ubiquinone) sites [3]. This is key to understanding the inhibition mechanism (competitive, non-competitive, etc.).

DHODH Catalytic Cycle & this compound Inhibition

The following diagram illustrates the catalytic cycle of the Family 2 DHODH enzyme and the postulated point of inhibition for this compound, based on its non-competitive mechanism.

G cluster_half_reactions Ping-Pong Kinetic Mechanism FMN_ox FMN (Oxidized) FMN_red FMN (Reduced) FMN_ox->FMN_red Reduction by DHO FMN_red->FMN_ox Oxidation by CoQ DHO Dihydroorotate (DHO) OA Orotate (OA) DHO->OA  Dehydrogenation CoQ_ox Ubiquinone (CoQ) CoQ_red Ubiquinol (CoQH₂) CoQ_ox->CoQ_red  Reduction to CoQH₂ This compound This compound Inhibitor Step2 Oxidative Half-Reaction This compound->Step2 Non-competitive Inhibition Step1 Reductive Half-Reaction

The diagram shows the two distinct half-reactions of the DHODH catalytic cycle. This compound's non-competitive inhibition likely affects the oxidative half-reaction, where the reduced flavin (FMN) is re-oxidized by ubiquinone (CoQ) [1] [3].

Research Implications and Future Directions

The search results indicate that this compound is a well-characterized DHODH inhibitor, but its non-competitive mechanism and distinct binding pattern present opportunities for further research.

  • Binding Site Elucidation: The exact binding site of this compound on DHODH could be confirmed and visualized through techniques like X-ray crystallography or cryo-electron microscopy.
  • Species Selectivity: The differences in Kic and Kiu values between human and rat enzymes highlight the importance of testing inhibitors across species, especially in pre-clinical drug development [1].
  • Therapeutic Potential: The demonstrated link between DHODH inhibition, pyrimidine depletion, and augmentation of innate antiviral defenses (e.g., A3G stabilization) validates DHODH as a drug target for diseases like cancer and viral infection [2] [4].

References

Quantitative Profile of Redoxal in HIV Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data and findings from the primary research on Redoxal [1].

Parameter Experimental Findings/Description
Primary Target/Mechanism Inhibition of Dihydroorotate Dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis [1].
Antiviral Mechanism Augmentation of APOBEC3G (A3G) antiviral activity by stabilizing the A3G protein and increasing its incorporation into virions. Reported to be A3G-dependent [1].
Rescue Experiment Treatment with uridine or orotate (pyrimidine synthesis intermediates) diminished this compound-induced stabilization of A3G and its antiviral activity [1].
Initial Screening Identified from a library of 307,520 compounds in a TR-FRET screen for inhibitors of the HIV-1 Vif-A3G interaction [1].
Cytotoxicity The related compound Lomofungin, identified in the same screen, was not pursued further due to cytotoxicity. This compound was advanced for further study [1].

Proposed Experimental Workflow & Mechanism

The original study proposed a mechanism of action for this compound based on a series of experiments. The workflow for validating this mechanism can be conceptualized as follows, integrating the key assays that were likely employed [1].

G cluster_0 Mechanism Investigation Start Start: High-Throughput TR-FRET Screen (307,520 compounds) Hit Hit Identification: This compound & Lomofungin Start->Hit HIVAssay In vitro HIV-1 Replication Assay (PBMCs) Hit->HIVAssay A3GCheck A3G-Dependency Check (e.g., A3G-knockdown cells) HIVAssay->A3GCheck MechInvest Mechanism Investigation A3GCheck->MechInvest Confirm Mechanism Confirmed MechInvest->Confirm A 1. Assess A3G Protein Levels (Western Blot) MechInvest->A B 2. Virion Incorporation Assay (A3G in viral particles) A->B C 3. Metabolic Rescue (Uridine/Orotate supplementation) B->C C->Confirm

The diagram above illustrates the logical flow from initial discovery to mechanistic confirmation. The core discovery was that this compound inhibits Dihydroorotate Dehydrogenase (DHODH). By blocking this key enzyme in the de novo pyrimidine biosynthesis pathway, this compound creates a cellular pyrimidine deficit. This deficit, in turn, leads to the stabilization of the host restriction factor APOBEC3G (A3G) and increases its packaging into new viral particles. A3G then exerts its antiviral effect by causing hypermutations in the newly synthesized viral DNA. The key evidence for this mechanism is that adding back uridine or orotate (bypassing the DHODH block) reverses this compound's antiviral effects [1].

Inferred Core Protocol Elements

While a complete step-by-step protocol is not available in the search results, the key experiments from the foundational study can be reconstructed as follows [1].

Cell Culture and Antiviral Assay
  • Cell System: Use peripheral blood mononuclear cells (PBMCs) for assessing HIV-1 replication.
  • Infection and Treatment: Infect cells with HIV-1 and treat with this compound at various concentrations.
  • Viral Replication Measurement: Quantify viral replication over time using assays such as p24 ELISA or RT-PCR for viral RNA.
Mechanism of Action Studies
  • A3G Protein Stabilization:
    • Treat HIV-infected cells with this compound.
    • Perform cell lysis and analyze A3G protein levels by Western blotting.
  • A3G Virion Incorporation:
    • Purify viral particles from the supernatant of this compound-treated, HIV-infected cells.
    • Analyze A3G content within the virions via Western blotting against a viral structural protein (e.g., p24) for normalization.
  • Metabolic Rescue Experiment:
    • Co-treat HIV-infected cells with this compound and pyrimidine pathway intermediates (uridine or orotate).
    • Assess whether the addition reverses the antiviral effect and A3G stabilization, confirming the on-target DHODH inhibition.

Important Research Context

  • Proof-of-Concept Stage: It is critical to note that this compound's data represents an early proof-of-concept discovery. The research served to validate the Vif-A3G axis and pyrimidine biosynthesis as a potential therapeutic target, rather than developing this compound itself as a clinical candidate [1].
  • Limited Follow-up: The search did not identify any recent publications, clinical trials, or commercial development involving this compound, suggesting that this specific compound may not have been advanced further.
  • Contemporary Research Focus: Current HIV research, as seen in recent conferences like EACS 2025, is focused on other long-acting agents such as lenacapavir, islatravir, and broadly neutralizing antibodies (bNAbs) [2].

References

Application Note: Assessing Redoxal as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, making it a valuable target for antiproliferative and immunosuppressive drugs [1]. Redoxal (2,2'-[3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzoic acid) has been identified as a lead structure for DHODH inhibitors with a distinct inhibition mechanism compared to classic inhibitors like Brequinar or Teriflunomide [2] [1]. This document summarizes the key experimental protocols and kinetic data for characterizing this compound's inhibition of DHODH.

2. Key Experimental Findings and Data The table below summarizes quantitative data from foundational this compound studies.

Parameter Human DHODH Rat DHODH Experimental Model
Inhibition Constant (Kic) 402 nM 116 nM Purified Recombinant Enzyme [2]
Inhibition Constant (Kiu) 506 nM 208 nM Purified Recombinant Enzyme [2]
Inhibition Type Non-competitive Non-competitive Kinetic Analysis [2]
Mitochondrial Respiration (NADH) No inhibition No inhibition Isolated Mitochondria [2]
Mitochondrial Respiration (Succinate) Marginal inhibition Marginal inhibition Isolated Mitochondria [2]
Antiviral Activity (HIV-1) IC₅₀: 1.37 μM (in PBMCs) Not Reported Cell-Based Assay [3]

3. Detailed Experimental Protocols Below are detailed methodologies for key experiments based on the search results.

Kinetic Inhibition Assay using Purified DHODH

This protocol determines the mechanism and potency of this compound's inhibition.

  • Objective: To determine the inhibition constants (Kic and Kiu) and type of inhibition for this compound against human DHODH.
  • Materials:
    • Purified recombinant human DHODH (as used in [2]).
    • This compound (NSC-73735), dissolved in DMSO [2] [1].
    • Substrate: Dihydroorotate (DHO).
    • Electron Acceptor: Ubiquinone or a suitable analog.
    • Assay Buffer (e.g., Potassium Phosphate buffer, pH 8.0).
    • Spectrophotometer or plate reader.
  • Method:
    • Prepare a series of reactions with a fixed concentration of DHODH and varying concentrations of both the substrate (DHO) and this compound.
    • Initiate the reaction by adding the electron acceptor.
    • Monitor the initial reaction rate by measuring the increase in absorbance at 450 nm (reflecting ubiquinone reduction) or at 550-600 nm using a coupled assay with a redox-sensitive dye.
    • For each this compound concentration, plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation.
    • Re-plot the data as Lineweaver-Burk (double-reciprocal) plots. A non-competitive inhibitor will produce a family of lines that intersect on the x-axis.
    • Calculate the inhibition constants Kic (competitive component) and Kiu (uncompetitive component) by fitting the data to equations for non-competitive inhibition.
  • Expected Outcome: The study by [2] confirmed this compound acts as a non-competitive inhibitor for both human and rat DHODH, meaning it can bind to both the enzyme and the enzyme-substrate complex.
Cell-Based Antiviral and Rescue Assay

This protocol evaluates the functional cellular consequences of DHODH inhibition and confirms target specificity.

  • Objective: To assess the antiviral effect of this compound and confirm its action is via pyrimidine depletion.
  • Materials:
    • Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines [3].
    • HIV-1 Ba-L virus or other viruses of interest.
    • This compound.
    • Uridine and Orotate [3].
    • Cell culture media and reagents.
  • Method:
    • Infect PBMCs with the virus.
    • Treat cells with a dose range of this compound.
    • Incubate for a defined period (e.g., 5-7 days).
    • Measure viral replication using an appropriate method (e.g., p24 ELISA for HIV).
    • To confirm the mechanism is through inhibition of the de novo pyrimidine pathway, repeat the assay in the presence of high concentrations of exogenous uridine (e.g., 200 μM) or orotate [3]. These intermediates bypass the DHODH block.
    • Measure cell viability in parallel to determine compound cytotoxicity (TC₅₀).
  • Expected Outcome: this compound should inhibit viral replication in a dose-dependent manner. This antiviral effect should be significantly reduced or abolished by the addition of uridine/orotate, confirming that the effect is due to pyrimidine depletion and not off-target toxicity [3].

Experimental Workflow and Inhibition Mechanism

The diagram below illustrates the logical workflow for characterizing a DHODH inhibitor like this compound, from biochemical analysis to cellular validation.

G Start Start: Characterize DHODH Inhibitor A Biochemical Assay (Purified Enzyme) Start->A B Determine Inhibition Constants (Ki) A->B C Establish Mechanism (e.g., Non-competitive) B->C D Cellular Assay (e.g., Antiviral Activity) C->D E Salvage Pathway Rescue (Add Uridine/Orotate) D->E F Confirm Target Specificity (Effect is Reversed) E->F End Conclusion: Validated DHODH Inhibitor F->End

The following diagram illustrates the non-competitive inhibition mechanism of this compound within its mitochondrial context, contrasting it with the normal enzymatic reaction.

Important Considerations for Protocol Adaptation

  • Modern Context: The foundational studies on this compound are from the early 2000s or earlier [2] [1]. Recent research, as seen in the search results, has shifted toward newer, more potent DHODH inhibitors with improved efficacy and selectivity profiles, such as NK-A 17E-233I for cancer [4] and Compound 11 for antiviral therapy [5].
  • Mitochondrial Toxicity: Early studies noted that this compound did not significantly inhibit NADH or succinate-induced mitochondrial respiration, which is a positive indicator of its selectivity for DHODH over other mitochondrial complexes [2]. This is a key parameter to check for any new DHODH inhibitor to rule out general mitochondrial toxicity.
  • Rescue Experiments: The use of uridine/orotate to rescue the phenotypic effect (e.g., antiviral activity) remains a gold-standard method to confirm that a compound's effect is specifically due to DHODH inhibition and pyrimidine depletion [3] [6].

Finding More Detailed Protocols

To obtain more granular protocol details (e.g., exact buffer compositions, enzyme purification steps, or assay plate configurations), I suggest you:

  • Search for Full Texts: Use resources like PubMed Central to locate the full-text versions of the papers cited here [2] [3] [1].
  • Consult Method Sections: Pay close attention to the "Materials and Methods" sections of papers discussing newer DHODH inhibitors like Meds433 [6] or isobavachalcone [7], as they often contain detailed, modernized assay protocols that can be directly adapted for use with this compound.

References

Comprehensive Application Notes and Protocols for TR-FRET Screening in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TR-FRET Technology

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful homogeneous assay technology that combines the sensitivity of fluorescence with time-resolved detection to minimize background interference. This technique has become indispensable in drug discovery for studying biomolecular interactions, including protein-protein interactions, enzyme activity, and cellular signaling pathways. TR-FRET operates on the principle of Förster Resonance Energy Transfer, where energy is non-radiatively transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 10-100 Å) [1] [2]. The "time-resolved" aspect refers to the use of lanthanide fluorophores (europium or terbium cryptates/chelates) as donors, which exhibit long-lived fluorescence emissions (milliseconds) compared to traditional fluorophores (nanoseconds) [3]. This allows for a delay between excitation and measurement, during which short-lived background fluorescence decays, resulting in significantly improved signal-to-noise ratios [2] [3].

TR-FRET assays are particularly valuable for high-throughput screening (HTS) campaigns because they offer a homogeneous, mix-and-read format that requires no separation steps, making them amenable to automation and miniaturization [1] [4]. The ratiometric measurement of acceptor-to-donor emission corrects for well-to-well variability, while the time-resolved detection minimizes compound interference, a common challenge in HTS [4] [2]. These characteristics make TR-FRET especially suitable for identifying inhibitors of protein-protein interactions (PPIs), which have emerged as promising therapeutic targets but often pose challenges for conventional screening approaches [4] [5].

Key Applications of TR-FRET Screening

TR-FRET has been successfully implemented across diverse biological targets and pathways. The table below summarizes several specific applications documented in recent literature, highlighting the versatility and robustness of this technology platform.

Table 1: Key Applications of TR-FRET Screening in Biomedical Research

Biological Target TR-FRET Configuration Application Purpose Performance Metrics Reference
UBC13-UEV1A (E2 Enzyme) Tb-UB (Donor) + Fl-UB (Acceptor) Identify inhibitors of K63-linked polyubiquitin chain formation Z' > 0.7; ~5-fold signal window; 384/1536-well format [1]
14-3-3ζ/Bad Protein-Protein Interaction Eu-14-3-3 (Donor) + Dy647-pS136-Bad (Acceptor) Discover disruptors of 14-3-3/client protein interactions Z' > 0.7; >20 signal-to-background ratio; 1536-well format [4]
Keap1-Nrf2 Protein-Protein Interaction Tb-anti-His (Donor) + FITC-Nrf2 peptide (Acceptor) Identify Nrf2 activators via PPI inhibition Z' = 0.82; high dynamic range; 5h stability [6]
FAK-paxillin Protein-Protein Interaction Not specified (TR-FRET format) Identify inhibitors of FAT domain interactions 384-well low volume; validated with 31,636 compounds [5]

The applications demonstrate how TR-FRET can be adapted to various target classes. For enzyme activity monitoring, as in the UBC13 ubiquitination assay, the technology directly measures product formation through the incorporation of labeled substrates into polymeric chains [1]. For protein-protein interactions, TR-FRET typically employs tag-specific labeling strategies (e.g., anti-His antibodies conjugated to lanthanides) to bring donor and acceptor into proximity when binding occurs [4] [6]. The robustness of these assays, evidenced by consistently excellent Z' factors (>0.7), confirms their suitability for high-throughput screening campaigns aiming to identify chemical probes or therapeutic candidates [1] [4] [6].

Detailed Experimental Protocols

TR-FRET Assay Development and Optimization

The development of a robust TR-FRET assay requires careful optimization of multiple parameters to achieve maximum signal-to-background ratio and reproducibility:

  • Donor-Acceptor Pair Selection: Choose appropriate FRET pairs based on spectral overlap and instrumentation capabilities. Common pairs include Eu cryptate/XL665 or d2 (for red emission) and Tb cryptate/fluorescein or GFP (for green emission) [3]. The Förster radius (R₀), typically 50-90 Å for common pairs, determines the effective distance range for energy transfer [7].

  • Labeling Strategy: Determine whether to use direct conjugation of fluorophores to biomolecules or indirect approaches utilizing tag-specific antibodies (e.g., anti-His-Eu for His-tagged proteins) [4] [6]. Direct conjugation provides more consistent stoichiometry but may require optimization to prevent interference with binding sites or activity.

  • Reagent Titration: Systematically titrate both donor- and acceptor-labeled components to identify the optimal concentration ratio that maximizes the FRET signal while minimizing background. For the UBC13 assay, a 15:1 ratio of Fl-Ub:Tb-Ub yielded the strongest signal [1]. Similarly, for the 14-3-3/Bad interaction, careful titration of Eu-14-3-3 and Dy647-pS136-Bad peptide was essential for achieving a robust assay [4].

  • Buffer Optimization: Identify the optimal buffer composition to maintain protein stability and activity while minimizing background. The UBC13 assay utilized 50 mM HEPES (pH 7.5) containing 0.005% Empigen BB and 0.1 mM DTT [1]. Additives such as BSA (0.1-1%) or detergents (e.g., 0.01-0.1% Tween-20) may reduce nonspecific binding.

  • Temporal Parameters: Establish optimal incubation time and temperature. The UBC13 assay demonstrated stable TR-FRET signals for at least 8 hours at room temperature, facilitating flexibility in screening workflows [1]. Time-resolved detection typically uses a delay time of 50-100 μs and measurement time of 100-400 μs after excitation [3].

Step-by-Step Screening Protocol

The following protocol outlines a generalized procedure for TR-FRET-based screening, adaptable to various molecular targets:

Table 2: Step-by-Step TR-FRET Screening Protocol

Step Procedure Parameters Critical Notes
1. Assay Preparation Prepare assay buffer; dilute donor/acceptor-labeled molecules to working concentrations 50 mM HEPES, pH 7.5, 0.005% Empigen BB, 0.1 mM DTT [1] Maintain consistent temperature; avoid repeated freeze-thaw of reagents
2. Compound Addition Transfer compounds to assay plates (384 or 1536-well format) 10-100 nL compound solution in DMSO; final DMSO ≤1% Use controls: no inhibitor (high signal) and maximal inhibition (low signal)
3. Protein/Reagent Addition Add donor- and acceptor-labeled components to all wells Donor: 1-10 nM; Acceptor: 10-100 nM [4] Use automated dispensers for reproducibility in HTS
4. Incubation Allow binding/ enzymatic reaction to proceed 30 min - 4 h at RT or 37°C [1] [6] Protect from light; stable signal often maintained for hours [1]
5. Plate Reading Measure time-resolved fluorescence using compatible plate reader Delay: 50-100 μs; Measurement: 100-400 μs [3] Ensure proper wavelength settings for donor and acceptor emissions

The workflow for a TR-FRET screening assay follows a logical sequence from reagent preparation through data acquisition, as visualized below:

G Start Assay Preparation A Compound Addition (DMSO solutions) Start->A B Donor/Acceptor Addition A->B C Incubation (30 min - 4 hr) B->C D Plate Reading (Time-resolved detection) C->D E Data Analysis (FRET Ratio Calculation) D->E End Hit Identification E->End

Counter-Screen Assay Protocol

To eliminate false positives and identify specific inhibitors, implement a counter-screen assay:

  • Objective: Distinguish target-specific inhibitors from compounds that interfere with the TR-FRET detection technology itself [5].
  • Format: Use a similar TR-FRET setup with unrelated protein partners that employ the same detection strategy [5].
  • Implementation: For the FAK-paxillin screening campaign, researchers developed a counter-screen using CD47 and SIRPα to detect nonspecific inhibitors [5].
  • Execution: Test all primary hits from the main screen in the counter-screen at the same concentrations.
  • Data Interpretation: Compounds showing significant activity in the main screen but minimal activity in the counter-screen are considered specific inhibitors worthy of further investigation.

Data Analysis and Interpretation

TR-FRET Signal Calculation

TR-FRET signals are expressed as a ratio of acceptor emission to donor emission, which normalizes for well-to-well variability and volume differences [2]. The standard calculation is:

FRET Ratio = (Acceptor Emission Intensity / Donor Emission Intensity) × 10,000

The multiplication factor (typically 10,000) is used to convenient scale the ratio values [3]. For the UBC13 assay, this ratiometric approach yielded a consistent 5-fold increase in the FRET signal in complete reactions compared to controls lacking key components [1]. This ratiometric measurement is crucial for reducing false positives in screening, as it corrects for quenching or compound fluorescence that would affect only one channel [4].

Quality Assessment and Hit Identification

Assay quality and hit identification are critical components of successful screening campaigns:

  • Z' Factor Calculation: The Z' factor is a statistical parameter used to assess assay quality and robustness for HTS. It is calculated as: Z' = 1 - [3×(σp + σn) / |μp - μn|] where σp and σn are the standard deviations of positive and negative controls, and μp and μn are their means [1] [4]. A Z' factor > 0.5 indicates an excellent assay, with values > 0.7 considered superb [1] [4].

  • Hit Selection Criteria: Establish thresholds for identifying active compounds based on statistical significance. Common approaches include:

    • Percentage Inhibition: Compounds showing >50% inhibition at screening concentration
    • Statistical Threshold: Compounds with signals exceeding mean ± 3× standard deviations of controls
    • Dose-Response Confirmation: Retest all initial hits in concentration-response curves (typically 8-10 points, 3-fold serial dilutions) to confirm activity and calculate IC₅₀ values [5]
  • Orthogonal Validation: Confirm hits using alternative technologies such as surface plasmon resonance (SPR) or fluorescence polarization (FP) to eliminate technology-specific artifacts [5]. In the FAK-paxillin campaign, this multi-tiered approach identified 4 specific inhibitors from 31,636 compounds [5].

Technical Considerations and Troubleshooting

Critical Factors for Success

Several technical aspects require careful attention to ensure robust and reproducible TR-FRET results:

  • Plate Selection: Use black-walled, low-autofluorescence microplates to minimize background and optical cross-talk between wells [2]. Plates with minimal well-to-well variation are essential for achieving excellent Z' factors.

  • Liquid Handling: Employ automated liquid handlers with precision dispensers to ensure reproducible reagent addition, especially in miniaturized formats (384- or 1536-well) [1] [4]. Variations in DMSO concentration can significantly affect protein interactions, so maintain consistent DMSO levels across all wells (typically ≤1%).

  • Reader Compatibility: Verify that the plate reader is certified for TR-FRET measurements with appropriate filters, light sources, and time-resolved detection capabilities [3]. Regular calibration with reference compounds is recommended.

  • Reagent Stability: Lanthanide conjugates are generally stable, but photo-bleaching of organic acceptors can occur. Prepare fresh acceptor solutions frequently and protect from light during incubation [7].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for TR-FRET Assays

Problem Potential Causes Solutions
Low FRET Signal Insufficient donor-acceptor proximity; suboptimal reagent ratios; improper instrument settings Titrate donor:acceptor ratios; verify binding affinity; confirm reader settings and filter alignment
High Background Nonspecific binding; compound interference; contaminated reagents Optimize detergent concentrations; include control wells without key components; use time-resolved detection to minimize compound fluorescence
Poor Z' Factor High variability; small signal window; edge effects Use precision liquid handlers; optimize incubation time; include adequate controls; consider plate layout randomization
Inconsistent Results Reagent degradation; temperature fluctuations; plate reader drift Prepare fresh reagents; implement temperature control; regular reader maintenance and calibration

Conclusion

TR-FRET technology represents a robust and versatile platform for high-throughput screening in drug discovery. Its unique combination of homogeneous format, ratiometric measurement, and reduced background interference makes it particularly valuable for challenging targets like protein-protein interactions. The applications summarized herein—from ubiquitination enzymes to various PPIs—demonstrate the broad utility of this method across different target classes [1] [4] [6].

The critical success factors for implementing TR-FRET screening include careful assay optimization, appropriate quality controls, and strategic counter-screening to identify specific inhibitors. When properly executed, TR-FRET assays can maintain excellent performance metrics (Z' > 0.7) even in highly miniaturized formats, enabling efficient screening of large compound collections [1] [4]. The integration of TR-FRET with orthogonal technologies like SPR provides a powerful workflow for validating hits and advancing them through the drug discovery pipeline [5].

As drug discovery increasingly focuses on challenging targets, including PPIs and allosteric regulatory sites, TR-FRET will continue to be an essential tool in the arsenal of screening technologies. Future directions may include more sensitive lanthanide complexes, additional fluorophore pairs with improved spectral properties, and further miniaturization to increase screening throughput while reducing reagent costs.

References

Comprehensive Application Notes and Protocols: Measuring Redoxal Antiviral Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Redoxal and Its Antiviral Potential

This compound (C₈H₆O₈S₂), a synthetic compound originally identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising broad-spectrum antiviral agent with demonstrated activity against multiple viruses including HIV-1 and West Nile virus. As an essential enzyme in the de novo pyrimidine biosynthesis pathway, DHODH represents a critical cellular target whose inhibition disrupts nucleotide pools necessary for viral replication. This compound's unique chemical structure enables it to function as a redox-modulating compound that perturbs cellular metabolic pathways essential for viral propagation while simultaneously enhancing intrinsic antiviral defense mechanisms. [1]

The antiviral activity of this compound was initially discovered through a high-throughput screening approach targeting the HIV-1 Vif-A3G interaction, where it demonstrated significant inhibition of HIV-1 replication in peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 1.37 μM and minimal cytotoxicity (TC₅₀ >100 μM). This favorable therapeutic index (>73) distinguishes this compound from many conventional antiviral compounds and underscores its potential for further development. Beyond its direct antiviral effects, this compound represents a novel class of host-directed therapeutics that target cellular pathways co-opted by viruses, thereby potentially reducing the likelihood of viral resistance development—a significant limitation of direct-acting antivirals. [1] [2]

Mechanism of Action: Redox Modulation and Antiviral Pathways

Primary Antiviral Mechanisms

This compound exerts its antiviral activity through multiple complementary mechanisms that collectively disrupt viral replication cycles:

  • Inhibition of Pyrimidine Biosynthesis: this compound directly targets dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines. By inhibiting this critical enzymatic step, this compound depletes cellular pools of uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), thereby limiting nucleotide substrates required for viral RNA and DNA synthesis. This mechanism is confirmed by the observation that supplementation with uridine or orotate—intermediates in pyrimidine synthesis—reverses this compound's antiviral effects and prevents A3G stabilization. [1]

  • Augmentation of APOBEC3G Antiviral Activity: In HIV-1 infection, this compound stabilizes cellular APOBEC3G (A3G) protein levels and enhances its incorporation into viral particles. A3G is a cytidine deaminase that restricts HIV-1 replication by inducing G-to-A hypermutation in viral DNA during reverse transcription. This compound counteracts the HIV-1 Vif protein, which normally targets A3G for proteasomal degradation, thereby liberating A3G to exert its innate antiviral activity. This A3G-dependent restriction represents a primary mechanism for this compound's anti-HIV-1 activity. [3] [1]

  • Redox Modulation: As suggested by its name, this compound likely influences cellular redox homeostasis, potentially affecting redox-sensitive signaling pathways that viruses exploit for replication. Numerous viruses, including HIV-1, induce oxidative stress and glutathione depletion to create a cellular environment favorable for replication. By modulating the intracellular redox state, this compound may disrupt these viral strategies, though the precise redox mechanisms remain an area of active investigation. [4] [2]

The following diagram illustrates this compound's multifaceted antiviral mechanisms:

G cluster_primary Primary Mechanisms This compound This compound DHODH_Inhibition DHODH Inhibition This compound->DHODH_Inhibition A3G_Stabilization A3G Stabilization This compound->A3G_Stabilization Redox_Modulation Redox Modulation This compound->Redox_Modulation Pyrimidine_Reduction Pyrimidine_Reduction DHODH_Inhibition->Pyrimidine_Reduction Decreases A3G_Incorporation A3G_Incorporation A3G_Stabilization->A3G_Incorporation Increases Redox_Signaling Redox_Signaling Redox_Modulation->Redox_Signaling Alters Viral_Genome_Synthesis Viral_Genome_Synthesis Pyrimidine_Reduction->Viral_Genome_Synthesis Limits Viral_Hypermutation Viral_Hypermutation A3G_Incorporation->Viral_Hypermutation Induces Viral_Replication Viral_Replication Redox_Signaling->Viral_Replication Disrupts

Diagram 1: this compound's Multifaceted Antiviral Mechanisms. This figure illustrates the primary pathways through which this compound exerts its antiviral effects, including DHODH inhibition, A3G stabilization, and redox modulation, ultimately disrupting multiple stages of viral replication.

Quantitative Antiviral Activity Profile

Summary of Antiviral Efficacy

This compound demonstrates potent antiviral activity against multiple virus families, with quantitative measurements revealing consistent efficacy across different experimental systems. The table below summarizes key antiviral activity data for this compound from published studies:

Table 1: Quantitative Antiviral Activity Profile of this compound

Virus Target Experimental System IC₅₀ Value TC₅₀ Value Therapeutic Index Key Mechanisms Citation
HIV-1 PBMC infection assay 1.37 µM >100 µM >73 A3G stabilization, pyrimidine biosynthesis inhibition [1]
West Nile Virus Not specified in available literature Reported active Not specified Not specified Pyrimidine biosynthesis inhibition (DHODH inhibition) [1]
HIV-1 Vif-A3G interaction TR-FRET assay 12.3 µM (in vitro binding) N/A N/A Direct inhibition of Vif-A3G protein interaction [1]
Cytotoxicity Profile

The favorable safety profile of this compound is demonstrated by its high TC₅₀ value (>100 µM) in PBMCs, significantly exceeding its effective antiviral concentrations. This wide therapeutic window (>73-fold) distinguishes it from many antiviral candidates and suggests potential for in vivo application. The cytotoxicity profile appears cell-type dependent, with generally lower toxicity observed in primary cells compared to transformed cell lines. [1]

Experimental Protocols for Antiviral Activity Measurement

HIV-1 Antiviral Potency Assay in PBMCs

4.1.1 Purpose To quantify the inhibitory activity of this compound against HIV-1 replication in primary peripheral blood mononuclear cells (PBMCs) through measurement of viral replication endpoints.

4.1.2 Materials

  • Primary human PBMCs from healthy donors
  • HIV-1 Ba-L strain (or other relevant strains)
  • This compound stock solution (10 mM in DMSO)
  • RPMI-1640 complete medium with 10% FBS and IL-2 (20 U/mL)
  • p24 antigen ELISA kit or RT-PCR reagents for viral quantification
  • Cell viability assay kit (MTT or XTT)

4.1.3 Procedure

  • Isolate PBMCs from healthy donor blood using Ficoll density gradient centrifugation
  • Stimulate PBMCs with PHA (5 μg/mL) for 48-72 hours in complete RPMI-1640 with IL-2
  • Infect activated PBMCs with HIV-1 Ba-L at MOI 0.01 for 2-4 hours
  • Wash cells to remove unbound virus and seed in 96-well plates (2×10⁵ cells/well)
  • Treat infected cells with this compound at serial dilutions (0.1-100 μM) in triplicate
  • Include untreated infected controls (virus control) and uninfected controls (cell control)
  • Incubate at 37°C, 5% CO₂ for 5-7 days, replenishing medium and compounds every 2-3 days
  • Collect supernatant for viral load quantification and assess cell viability

4.1.4 Data Analysis

  • Measure viral replication by p24 antigen ELISA or viral RNA quantification via RT-PCR
  • Assess cell viability using MTT/XTT assay according to manufacturer's protocol
  • Calculate IC₅₀ using nonlinear regression analysis of dose-response data
  • Determine TC₅₀ from cell viability dose-response curves
  • Compute therapeutic index as TC₅₀/IC₅₀
Vif-A3G Interaction TR-FRET Assay

4.2.1 Purpose To evaluate the effect of this compound on the protein-protein interaction between HIV-1 Vif and the host restriction factor APOBEC3G using time-resolved fluorescence resonance energy transfer (TR-FRET).

4.2.2 Materials

  • Purified GST-Vif fusion protein (amino acids 1-94)
  • Biotinylated A3G peptide (amino acids 110-148)
  • Europium-labeled anti-GST antibody
  • Streptavidin-Ulight acceptor fluorophore
  • TR-FRET assay buffer
  • 384-well low-volume white plates

4.2.3 Procedure

  • Dilute GST-Vif and biotinylated A3G peptide to working concentrations in assay buffer
  • Add this compound at varying concentrations (0.1-100 μM) to assay plates
  • Add GST-Vif protein (5 nM final concentration) to all wells except controls
  • Add biotinylated A3G peptide (10 nM final concentration) to all wells
  • Incubate for 30 minutes at room temperature to allow binding
  • Add Europium-anti-GST antibody and Streptavidin-Ulight (1 nM each)
  • Incubate for 1-2 hours at room temperature protected from light
  • Measure TR-FRET signal using compatible plate reader (excitation: 320 nm, emission: 615 nm and 665 nm)

4.2.4 Data Analysis

  • Calculate FRET ratio as (acceptor emission @ 665 nm)/(donor emission @ 615 nm)
  • Normalize data: 0% inhibition = FRET ratio without compound, 100% inhibition = FRET ratio without A3G peptide
  • Generate dose-response curves and calculate IC₅₀ using four-parameter logistic fit
APOBEC3G Stabilization Assay

4.3.1 Purpose To assess the effect of this compound on cellular APOBEC3G protein levels and virion incorporation in HIV-1 infected cells.

4.3.2 Materials

  • 293T cells or relevant T-cell line (CEM-SS, etc.)
  • HIV-1 proviral DNA (Vif-deficient and wild-type)
  • This compound stock solution and controls
  • Antibodies for A3G Western blot (anti-A3G, anti-actin)
  • Proteasome inhibitor (MG132) as positive control

4.3.3 Procedure

  • Culture cells in appropriate medium and transfert with HIV-1 proviral DNA ± Vif
  • Treat cells with this compound (1-50 μM) 24 hours post-transfection
  • Include controls: DMSO vehicle, proteasome inhibitor MG132 (10 μM)
  • Harvest cells and culture supernatants 48 hours post-treatment
  • Prepare cell lysates for Western blot analysis
  • Pellet virions from culture supernatant through sucrose cushion centrifugation
  • Analyze A3G levels in cell lysates and virions by Western blot
  • Quantify band intensities using densitometry software

4.3.4 Data Analysis

  • Normalize A3G band intensities to loading control (actin/GAPDH)
  • Calculate fold-increase in A3G levels compared to vehicle control
  • Assess A3G virion incorporation relative to viral protein (p24)

The following workflow diagram illustrates the key experimental approaches for evaluating this compound's antiviral activity:

G cluster_assays Antiviral Activity Assessment Assays PBMC_Assay PBMC Antiviral Assay IC50 Antiviral Potency (IC₅₀) PBMC_Assay->IC50 Determines TR_FRET Vif-A3G TR-FRET Binding_IC50 Target Engagement (Binding IC₅₀) TR_FRET->Binding_IC50 Measures A3G_Stab A3G Stabilization A3G_Levels Mechanistic Validation (A3G Stabilization) A3G_Stab->A3G_Levels Quantifies DHODH_Assay DHODH Activity Enzyme_Inhibition Pathway Inhibition (DHODH Activity) DHODH_Assay->Enzyme_Inhibition Assesses

Diagram 2: Experimental Workflow for this compound Antiviral Assessment. This figure outlines the key methodological approaches for evaluating this compound's antiviral properties, spanning from functional antiviral potency to specific mechanism-of-action analyses.

Research Applications and Future Directions

Therapeutic Potential and Combination Strategies

This compound represents a promising host-directed antiviral agent with potential applications in multiple therapeutic contexts. Its mechanism targeting cellular pathways rather than viral proteins suggests potential broad-spectrum activity against diverse viruses dependent on pyrimidine biosynthesis and potentially vulnerable to A3G-mediated restriction. This host-targeting approach may reduce the likelihood of viral resistance development, a significant limitation of direct-acting antivirals. [2] [1]

The dual activity of this compound—simultaneously inhibiting pyrimidine biosynthesis while enhancing intrinsic immunity via A3G—suggests potential for synergistic combinations with direct-acting antivirals. Such combinations could potentially enhance antiviral efficacy while allowing dose reduction of individual agents, potentially mitigating toxicity concerns. Future research should explore rational combination regimens with established antivirals to assess potential synergistic effects. [2]

Protocol Adaptation for Related Viruses

The experimental protocols described for HIV-1 can be adapted for evaluating this compound activity against other viruses:

  • Flaviviruses (West Nile, Dengue, Zika): Implement focus-forming assays with Vero or relevant cell lines, quantifying viral RNA reduction via RT-qPCR
  • Other Retroviruses: Adapt PBMC assay protocol for HTLV-1 or other retroviruses, maintaining core assessment parameters
  • Coronaviruses: Utilize plaque reduction assays in Vero E6 or Calu-3 cells, assessing viral titer reduction via plaque assay or RT-qPCR

When adapting these protocols, virus-specific optimization may include adjusting:

  • Cell culture systems permissive for target virus
  • Infection parameters (MOI, duration)
  • Timing of compound addition relative to infection
  • Virus-specific replication readouts

Conclusion

This compound represents a promising antiviral candidate with a unique dual mechanism of action combining pyrimidine biosynthesis inhibition with enhancement of intrinsic immunity through A3G stabilization. The application notes and protocols provided herein offer comprehensive methodologies for evaluating its antiviral activity, mechanism of action, and potential therapeutic utility. The robust antiviral efficacy against HIV-1 (IC₅₀ = 1.37 μM) coupled with a favorable therapeutic index (>73) supports further investigation of this compound as a potential broad-spectrum antiviral agent. Future research directions should include expanded profiling against emerging viruses, detailed mechanistic studies on its redox-modulating properties, and in vivo pharmacokinetic and efficacy studies to advance its therapeutic development.

References

Comprehensive Application Notes and Protocols: Investigating Redoxal Effects in Peripheral Blood Mononuclear Cells (PBMCs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Redoxal and Its Significance in PBMC Research

This compound is a promising compound identified through high-throughput screening as an inhibitor of the HIV Vif-A3G interaction, which plays a critical role in viral pathogenesis [1]. This compound exerts its effects through a dual mechanism: directly inhibiting the de novo pyrimidine biosynthesis pathway by targeting dihydroorotate dehydrogenase (DHODH), while simultaneously augmenting APOBEC3G (A3G) antiviral activity by stabilizing A3G protein levels [1]. The compound's unique mechanism of action makes it particularly valuable for studying immunometabolic pathways in immune cells, especially in the context of viral infection and immune cell biology.

Peripheral blood mononuclear cells (PBMCs) serve as an excellent model system for investigating this compound's mechanisms because they contain the relevant cell types (T-cells, B-cells, NK cells, and monocytes) that are affected by HIV infection and are crucial for adaptive immune responses. The study of immunometabolism in PBMCs provides critical insights into the dynamic interplay between cellular metabolism and immune function, which is disrupted in various disease states including viral infections, autoimmune disorders, and cancer [2]. Research utilizing PBMCs enables investigators to work with a readily accessible human tissue source that reflects the physiological state of the immune system, making findings highly translatable to clinical applications.

Table 1: Key Characteristics of this compound and Its Applications in PBMC Research

Property Description Research Significance
Primary Target Dihydroorotate dehydrogenase (DHODH) Inhibits de novo pyrimidine biosynthesis, affecting cellular proliferation
Secondary Mechanism Stabilizes APOBEC3G (A3G) protein Enhances intrinsic antiviral defense against HIV
Cellular Effects Reduces viral replication, modulates immune cell metabolism Provides insights into metabolic requirements for immune function
Reversal Agent Uridine or orotate supplementation Allows for experimental control of pyrimidine biosynthesis pathway
Key Readouts A3G protein levels, viral replication rates, metabolic parameters Multi-faceted assessment of compound efficacy

Experimental Workflow for this compound Studies in PBMCs

The comprehensive investigation of this compound effects in PBMCs follows a systematic workflow that begins with blood collection and culminates in data analysis. The diagram below illustrates the key stages in this process:

G BloodCollection Blood Collection PBMCIsolation PBMC Isolation BloodCollection->PBMCIsolation Within 6-24h CellProcessing Cell Processing & Plating PBMCIsolation->CellProcessing Density gradient centrifugation RedoxalTreatment This compound Treatment CellProcessing->RedoxalTreatment Culture conditions Assessment Functional Assessment RedoxalTreatment->Assessment 24-72h treatment DataAnalysis Data Analysis Assessment->DataAnalysis Multiple readouts

Detailed Experimental Protocols

PBMC Isolation and Culture
3.1.1 PBMC Isolation from Whole Blood
  • Blood Collection: Collect venous blood from healthy donors into sodium-heparin or EDTA tubes after obtaining informed consent following institutional guidelines [3]. Process samples within 6-24 hours of collection for optimal cell viability and function [4].

  • Density Gradient Centrifugation:

    • Dilute blood 1:1 with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) [3].
    • Carefully layer the diluted blood over Lymphoprep density gradient medium (density: 1.077 g/mL) in a 50 mL tube [3]. For superior separation with minimal contamination, consider using the FlowMagic isolation system, which has demonstrated significantly reduced RBC and granulocyte contamination compared to traditional methods [3].
    • Centrifuge at 1,200 × g for 10-20 minutes with the brake engaged for SepMate or FlowMagic systems, or without brake for traditional methods [3].
    • Carefully collect the PBMC layer at the interface using a plastic pipette.
    • Wash PBMCs twice with PBS containing 2% FBS (centrifuge at 500 × g for 10 minutes) [3].
    • Resuspend cells in complete RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin [5].
    • Determine cell count and viability using trypan blue exclusion in an automated cell counter or hemocytometer [4]. Expect viability >95% from fresh isolates [5].
3.1.2 Impact of Isolation Timing on PBMC Quality

The timing of PBMC isolation after blood collection significantly impacts cell quality and functionality, particularly for specific applications:

Table 2: Effect of Delayed PBMC Isolation on Cell Quality and Function

Parameter Isolation ≤6 Hours Isolation ≥20 Hours Functional Consequences
Cell Yield Baseline Increased yield Higher yield may include more debris or non-viable cells
NK Cell Viability High (Reference) Significantly reduced Compromised innate immune responses
T Cell Viability Maintained Largely unaffected Preserved adaptive immune capacity
Antibody-Dependent Cytotoxicity Robust Significantly impaired (p≤0.0001) Reduced efficacy in killing target cells
Antibody-Dependent Phagocytosis Normal Impaired (p<0.0051) Diminished phagocytic function
NK Cell Apoptosis Lower (23.8±13.4%) Higher (41.0±12.9%; p=0.0364) Increased programmed cell death in NK population
Freeze-Thaw Resilience High Reduced recovery after thawing Challenges for biobanking and long-term studies
This compound Treatment and Metabolic Analysis
3.2.1 this compound Treatment Protocol
  • Compound Preparation: Prepare 10 mM this compound stock solution in DMSO and store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.
  • Treatment Conditions: Plate PBMCs at a density of 2.5-3.5 × 10^5 cells/well in Poly-D-Lysine coated Seahorse XFp miniplates for metabolic analysis, or in standard tissue culture plates for other assays [6]. Treat cells with a range of this compound concentrations (1-50 μM) for 24-72 hours. Include controls with uridine (50-100 μM) or orotate supplementation to reverse this compound effects and confirm DHODH-specific mechanisms [1].
  • Culture Conditions: Maintain cells at 37°C in a 5% CO₂ humidified incubator throughout the treatment period.
3.2.2 Metabolic Analysis Using Extracellular Flux Technology
  • Cell Preparation: Seed 3.5 × 10^5 PBMCs/well in Seahorse XF DMEM medium (pH 7.4) containing 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose [6]. For optimal results, use a brightfield imaging normalization method prior to the assay to accurately determine cell numbers and distribution, which significantly reduces variation in metabolic measurements [2].
  • Mitochondrial Stress Test:
    • Equilibrate cells in a non-CO₂ incubator for 45-60 minutes prior to assay.
    • Load cartridge ports with mitochondrial inhibitors to achieve final concentrations:
      • Port A: Oligomycin A (1.5 μM) - ATP synthase inhibitor
      • Port B: FCCP (1.0 μM) - Mitochondrial uncoupler
      • Port C: Rotenone (1 μM) + Antimycin A (1 μM) - Complex I and III inhibitors [6]
    • Run the assay program with 3-5 baseline measurements followed by sequential injections and multiple readings after each addition.
  • Glycolytic Rate Assay:
    • Utilize glucose, oligomycin, and 2-deoxy-glucose (2-DG) injections according to manufacturer protocols.
    • Monitor extracellular acidification rate (ECAR) as an indicator of glycolytic flux.
Redox State and Oxidative Stress Assessment
3.3.1 Flow Cytometry-Based Redox Analysis
  • Sample Preparation: Aliquot 1×10^6 PBMCs per staining condition. Include unstained and single-stain controls for compensation.
  • Surface Marker Staining:
    • Prepare antibody cocktail in stain buffer (BSA).
    • Key antibodies for immunophenotyping:
      • CD3-APC-H7 (1:167), CD4-BV711 (1:333), CD8-BUV805 (1:167) for T-cell subsets
      • CD45RO-PE-Cy7 (1:40), CCR7-PE-CF594 (1:167) for memory/naïve discrimination
      • CD19-BV786 (1:167), CD56-BUV395 (1:167) for B-cell and NK cell identification [7]
    • Incubate with cells for 30 minutes at 4°C in the dark, then wash with stain buffer.
  • Intracellular Redox State Staining:
    • Fix and permeabilize cells using Foxp3/Transcription Factor Fixation/Permeabilization kit [7].
    • Stain with intracellular redox markers:
      • MitoSOX Red (5 μM) for mitochondrial superoxide detection
      • ThiolTracker Violet (10 mM stock) for reduced glutathione (GSH) levels
      • MitoView Green for mitochondrial mass normalization [7]
      • SOD1 antibody (1:25) for superoxide dismutase detection
      • Nrf2 antibody (1:40) for antioxidant response element regulator [7]
    • Perform flow cytometry analysis using standardized instrument settings with CS&T or rainbow calibration beads [7].
3.3.2 Assessment of Antioxidant Defenses
  • Blood Antioxidant Capacity: Use e-BQC Lab electrochemical device to measure total antioxidant capacity in μC, distinguishing between fast- and slow-acting antioxidants [6].
  • Western Blot Analysis: Evaluate expression of key autophagy and stress response markers in PBMC lysates, including P-AMPK, Beclin-1, LC3-II/LC3-I, P62, and NBR1 [6].

Data Analysis and Interpretation

Metabolic Parameter Calculation

Table 3: Key Metabolic Parameters Derived from Extracellular Flux Analysis

Parameter Definition Biological Significance Expected Impact of this compound
Basal OCR Oxygen consumption rate under baseline conditions Represents energy demand for housekeeping functions Decreased due to DHODH inhibition
ATP-linked OCR OCR sensitive to oligomycin inhibition Fraction of mitochondrial respiration dedicated to ATP production Variable effect depending on compensatory mechanisms
Maximal OCR OCR after FCCP uncoupling Maximum respiratory capacity of the electron transport chain Decreased due to impaired electron transport
Spare Respiratory Capacity Difference between maximal and basal OCR Bioenergetic reserve available for stress responses Significantly reduced, indicating metabolic inflexibility
Basal ECAR Extracellular acidification rate under baseline conditions Primarily represents glycolytic lactate production Potentially increased as compensatory mechanism
Glycolytic Capacity ECAR after oligomycin inhibition Maximum glycolytic output May be enhanced as cells attempt to maintain energy production
Statistical Analysis and Data Normalization
  • Data Normalization: For metabolic flux data, employ brightfield image-based normalization rather than post-assay protein quantification or Hoechst staining, which show high well-to-well variation (CV up to 46.8%) in PBMCs [2].
  • Statistical Methods: Use R version 4.1.2 or later with Tidyverse package for data management and visualization [6]. Apply appropriate statistical tests:
    • Wilcoxon signed-rank test with Bonferroni correction for multiple comparisons when evaluating isolation methods [3].
    • Unpaired T-test or Mann-Whitney U test for group comparisons based on data distribution [6].
    • Spearman's correlation coefficient for relationship analyses [6].
  • Data Presentation: Use GraphPad Prism version 8.02 or later for generating publication-quality figures [6].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • High Background ROS Signals: Ensure MitoSOX staining is performed at the optimal concentration (5 μM) and incubation time (30 minutes). Include controls with redox modulators like menadione (O₂⁻ inducer) or H₂O₂ (100 μM) to confirm assay sensitivity [7] [5].
  • Poor PBMC Recovery After Thawing: Isolate PBMCs within 6 hours of blood collection when possible, as extended storage (≥20 hours) increases sensitivity to freeze-thaw damage [4].
  • Low A3G Stabilization: Confirm this compound activity by testing reversal with uridine supplementation (50-100 μM). If reversal occurs, DHODH inhibition is functioning correctly [1].
  • High Variation in Metabolic Measurements: Implement brightfield imaging normalization prior to Seahorse assays to accurately account for cell number and distribution variations [2].

Research Applications and Future Directions

The experimental approaches outlined in these application notes enable comprehensive investigation of this compound's effects on PBMC metabolism and function. These protocols support diverse research applications including:

  • HIV Pathogenesis Studies: Investigation of how pyrimidine biosynthesis inhibition affects viral replication and innate antiviral mechanisms in primary immune cells [1].
  • Immunometabolic Research: Examination of the relationship between mitochondrial function, redox balance, and immune cell effector functions [6] [2].
  • Drug Development: Screening of compounds that target metabolic pathways to modulate immune responses in various disease contexts.
  • Biomarker Discovery: Identification of metabolic signatures in PBMCs that reflect systemic physiological or pathological states [2].

The integration of these methodologies provides a robust framework for advancing our understanding of immunometabolism and developing novel therapeutic strategies targeting metabolic pathways in immune cells.

References

Application Notes and Protocols: Stabilizing APOBEC3G with Redoxal as an Antiviral Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

The APOBEC3G (A3G)-Vif axis represents a promising therapeutic target for novel antiretroviral strategies. A3G is a cellular cytidine deaminase that exerts potent antiviral activity against HIV-1 by inducing G-to-A hypermutation in viral DNA through deamination-dependent and independent mechanisms [1] [2]. HIV-1 counteracts this innate defense through its Vif (viral infectivity factor) protein, which targets A3G for polyubiquitination and proteasomal degradation [2]. Disrupting this interaction to stabilize intracellular A3G levels offers an innovative approach to antiretroviral therapy by harnessing innate immunity.

Redoxal (1,2-dihydroxy-3,4-dioxocyclobutene), initially identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a compound of significant interest in this context [1]. DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition represents a novel mechanism for antiviral intervention. Through high-throughput screening of a 307,520-compound library using a TR-FRET assay, this compound was identified as disrupting the Vif-A3G interaction and subsequently demonstrated the ability to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of approximately 1.37 μM [1] [3]. These Application Notes and Protocols provide detailed methodologies for investigating this compound's mechanism of action and applications in HIV-1 research.

Mechanism of Action

This compound exerts its antiviral effects through a dual mechanism that converges on enhancing A3G's antiviral potency. The compound primarily functions as an inhibitor of de novo pyrimidine biosynthesis by targeting DHODH, while simultaneously demonstrating the ability to disrupt Vif-A3G interaction based on TR-FRET screening data [1] [3].

The conceptual framework of this compound's mechanism can be visualized through the following pathway:

G Figure 1: this compound Mechanism of Action in Enhancing A3G Antiviral Activity This compound This compound DHODH DHODH This compound->DHODH Inhibits VifA3GInteraction VifA3GInteraction This compound->VifA3GInteraction Interferes With PyrimidineBiosynthesis PyrimidineBiosynthesis DHODH->PyrimidineBiosynthesis Disrupts A3GStability A3GStability PyrimidineBiosynthesis->A3GStability Enhances VifA3GInteraction->A3GStability Preserves A3GVirionIncorporation A3GVirionIncorporation A3GStability->A3GVirionIncorporation Increases HIVReplication HIVReplication A3GVirionIncorporation->HIVReplication Inhibits

Figure 1: this compound exerts antiviral effects through dual mechanisms involving inhibition of pyrimidine biosynthesis and disruption of Vif-A3G interactions, ultimately enhancing A3G stability and virion incorporation.

The molecular consequences of this compound treatment include:

  • Stabilization of intracellular A3G protein levels by reducing Vif-mediated degradation
  • Enhanced incorporation of A3G into HIV-1 virions, increasing their mutagenic potential
  • Inhibition of viral reverse transcription through both deamination-dependent and independent mechanisms
  • Depletion of cellular pyrimidine pools, creating an unfavorable environment for viral replication

Critical evidence supporting this mechanism comes from rescue experiments, where supplementation with uridine or orotate (intermediates in pyrimidine synthesis) reversed both the A3G-stabilizing and antiviral effects of this compound [1] [3]. This demonstrates that this compound's activity is dependent on its inhibition of pyrimidine biosynthesis rather than solely on direct disruption of Vif-A3G binding.

Quantitative Profiling of this compound

Antiviral Activity and Cytotoxicity

Comprehensive profiling of this compound across multiple experimental systems provides insight into its potency and potential therapeutic utility. The following table summarizes key quantitative data from published studies:

Table 1: Antiviral Activity and Cytotoxicity Profile of this compound

Assay System IC₅₀ Value TC₅₀ Value Therapeutic Index Reference
HIV-1Ba-L in PBMCs 1.37 μM >100 μM >73 [1]
Vif-A3G Interaction (TR-FRET) ~5-10 μM* N/A N/A [1]
DHODH Enzyme Inhibition <10 μM* N/A N/A [1]

*Values estimated from dose-response curves in original publication N/A: Not applicable or not reported

The favorable therapeutic index (>73) observed in PBMCs suggests a potentially wide safety margin for research use, though comprehensive toxicity profiling in relevant model systems is recommended for specific applications [1].

Mechanistic Studies

Key mechanistic evidence supporting this compound's mode of action was generated through a series of well-designed experiments:

Table 2: Key Mechanistic Evidence for this compound Activity

Experimental Approach Key Finding Interpretation Reference
Uridine/Orotate Rescue Reversal of A3G stabilization and antiviral activity Confirms pyrimidine biosynthesis inhibition as primary mechanism [1] [3]
A3G Knockdown Studies Partial reduction of antiviral effect Demonstrates A3G-dependent and independent mechanisms [1]
Western Blot Analysis Increased intracellular A3G and virion-incorporated A3G Confirms stabilization and functional incorporation of A3G [1]
Viral Mutation Analysis Increased G→A hypermutation patterns Validates functional activity of incorporated A3G [1]

The experimental data collectively demonstrate that this compound treatment results in dose-dependent stabilization of A3G protein levels, with approximately 3-5 fold increases observed at optimal concentrations in cell culture models [1]. This stabilization directly correlates with enhanced antiviral activity across diverse HIV-1 strains.

Experimental Protocols

TR-FRET Assay for Vif-A3G Interaction
4.1.1 Principle

This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantitatively measures compound-mediated disruption of the Vif-A3G interaction in a high-throughput format [1].

4.1.2 Reagents and Equipment
  • Purified GST-Vif protein fragment (amino acids 1-94) containing A3G binding domain
  • Synthetic biotinylated A3G peptide (amino acids 110-148) encompassing Vif-binding site
  • Europium (Eu)-labeled anti-GST antibodies and Streptavidin-Ulight
  • Black 384-well or 1536-well assay plates
  • TR-FRET compatible plate reader
  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
4.1.3 Procedure
  • Plate Preparation: Dispense 2 μL of test compounds (this compound or controls) in DMSO to assay plates using acoustic dispensing technology for miniaturization [4]
  • Protein-Peptide Mixture: Prepare master mix containing:
    • 10 nM GST-Vif
    • 15 nM biotinylated A3G peptide
    • 1 nM Eu-anti-GST antibody
    • 15 nM Streptavidin-Ulight
  • Reaction Assembly: Add 18 μL of protein-peptide mixture to each well containing test compounds
  • Incubation: incubate plates for 60-90 minutes at room temperature protected from light
  • Signal Detection: Measure TR-FRET signal using appropriate filters (excitation: 320-340 nm; Eu emission: 615 nm; Ulight emission: 665 nm)
  • Data Analysis: Calculate inhibition percentage using formula: % Inhibition = [1 - (Ratiocompound - Ratioblank) / (RatioDMSO - Ratioblank)] × 100
4.1.4 Quality Control
  • Include control wells with DMSO only (0% inhibition)
  • Include control wells without GST-Vif protein (100% inhibition)
  • Maintain Z' factor >0.5 for assay validation
  • Test compounds in triplicate with 10-point dose response (0.1-100 μM)
Antiviral Activity Assessment in PBMCs
4.2.1 Principle

This protocol evaluates the dose-dependent inhibition of HIV-1 replication in primary cells, providing physiologically relevant antiviral potency data [1].

4.2.2 Reagents and Equipment
  • Human PBMCs from healthy donors
  • HIV-1Ba-L reference strain
  • RPMI-1640 complete medium with 10% FBS and IL-2
  • This compound stock solution (10 mM in DMSO)
  • 96-well tissue culture plates
  • p24 antigen ELISA kit or RT-PCR reagents for viral quantification
4.2.3 Procedure
  • Cell Preparation: Isolate PBMCs from donor blood using Ficoll gradient, activate with PHA (2 μg/mL) for 48-72 hours
  • Infection: Infect activated PBMCs with HIV-1Ba-L at MOI 0.01 for 4 hours, wash to remove unbound virus
  • Compound Treatment: Prepare serial dilutions of this compound (0.1-100 μM) in complete medium, add to infected PBMCs
  • Culture Maintenance: Incubate cells at 37°C, 5% CO₂ for 7 days, with half-medium changes every 2-3 days containing fresh compound
  • Viral Quantification: Collect supernatant on day 7, quantify viral replication by p24 ELISA or RT-PCR
  • Cytotoxicity Assessment: Parallel plates for MTT or XTT assay to determine TC₅₀ values
4.2.4 Data Analysis
  • Calculate % inhibition relative to virus-only controls
  • Generate dose-response curves using 4-parameter logistic fit
  • Determine IC₅₀, TC₅₀, and therapeutic index (TI = TC₅₀/IC₅₀)
A3G Stabilization Assay
4.3.1 Principle

This protocol measures This compound-induced stabilization of A3G protein levels in HIV-1 infected cells, connecting molecular effects to antiviral activity [1].

4.3.2 Reagents and Equipment
  • HEK293T or similar cell line
  • Plasmids: HIV-1 proviral DNA (Vif-deficient and wild-type)
  • A3G expression plasmid
  • This compound and control compounds
  • Western blot reagents: anti-A3G, anti-Vif, anti-β-actin antibodies
  • Uridine and orotate for rescue experiments
4.3.3 Procedure
  • Cell Transfection: Co-transfect HEK293T cells with A3G expression plasmid and HIV-1 proviral DNA using standard methods
  • Compound Treatment: Treat cells with this compound (1-10 μM) 24 hours post-transfection
  • Rescue Experiments: In parallel wells, supplement with uridine (100 μM) or orotate (100 μM)
  • Harvest Cells: Collect cells 48 hours post-treatment, lyse in RIPA buffer with protease inhibitors
  • Western Blot: Separate proteins by SDS-PAGE, transfer to PVDF membrane, probe with anti-A3G, anti-Vif, and loading control antibodies
  • Densitometry: Quantify band intensities, normalize A3G levels to loading control
4.3.4 Data Interpretation
  • This compound should increase A3G protein levels in Vif-expressing cells
  • Uridine/orotate supplementation should reverse A3G stabilization
  • Correlation between A3G stabilization and antiviral activity strengthens mechanism validation

The experimental workflow for the key assays described above can be visualized as:

G Figure 2: Experimental Workflow for this compound Characterization TRFRET TR-FRET Screening PBMC PBMC Antiviral Assay TRFRET->PBMC Identifies Hits Stabilization A3G Stabilization Assay PBMC->Stabilization Confirms Activity Rescue Uridine/Orotate Rescue Stabilization->Rescue Mechanistic Validation DataIntegration Data Integration & Analysis Rescue->DataIntegration Confirms Mechanism

Figure 2: Integrated experimental workflow for comprehensive characterization of this compound's effects on A3G stabilization and antiviral activity.

Research Applications

This compound serves as an important chemical tool for investigating multiple biological processes and developing novel therapeutic strategies:

  • VIf-A3G Interaction Studies: As a confirmed disruptor of this protein-protein interaction, this compound provides a pharmacological probe for studying the functional consequences of A3G stabilization without genetic manipulation [1]
  • Antiviral Mechanism Research: The compound enables dissection of deamination-dependent versus independent antiviral mechanisms through controlled experiments in relevant cell models [2]
  • Pyrimidine Biosynthesis Investigation: As a DHODH inhibitor, this compound facilitates exploration of connections between cellular metabolism and innate immunity [1] [3]
  • Combination Therapy Development: this compound may exhibit synergistic effects when combined with existing antiretrovirals, potentially allowing for dose reduction and minimized side effects
  • Viral Latency Studies: The ability to enhance intrinsic immunity makes this compound an interesting candidate for investigating effects on latent reservoir activation and clearance

Conclusion

This compound represents a first-in-class chemical probe that stabilizes A3G through inhibition of pyrimidine biosynthesis and disruption of Vif-mediated degradation. The detailed protocols provided herein enable researchers to reliably evaluate its antiviral activity, mechanism of action, and potential research applications.

The unique dual mechanism of this compound—simultaneously targeting cellular metabolism and viral-host protein interactions—provides a compelling strategy for antiviral development. Future research directions should include structural optimization to improve potency and reduce potential cytotoxicity, investigation of activity against diverse HIV-1 clinical isolates, and exploration of potential effects on latent viral reservoirs.

References

Comprehensive Application Notes and Protocols for Measuring Redoxal Antiviral Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Redoxal and Its Antiviral Mechanism

This compound (C₈H₆O₆) is a synthetic compound that demonstrates potent antiviral activity against HIV-1 through a unique dual-mechanism approach that represents an emerging paradigm in host-directed antiviral therapy. Originally identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway, this compound has been shown to exert its antiviral effects through both APOBEC3G-dependent and independent pathways [1] [2]. This combination of mechanisms makes it a promising candidate for development as a broad-spectrum antiviral agent, particularly given the challenges of drug resistance in conventional antiviral therapies that directly target viral proteins.

The primary antiviral mechanism of this compound centers on its ability to inhibit HIV-1 replication by stabilizing the cellular restriction factor APOBEC3G (A3G) and increasing its incorporation into viral particles [2]. A3G is a cytidine deaminase that restricts HIV-1 replication by inducing G-to-A hypermutation in viral DNA, effectively compromising viral genetic integrity. HIV-1 counteracts this innate defense through its Vif protein, which targets A3G for proteasomal degradation. This compound disrupts this viral countermeasure by stabilizing A3G protein levels, thereby augmenting its innate antiviral activity [1]. The connection between DHODH inhibition and A3G stabilization represents a novel host-directed approach to antiviral therapy that could potentially overcome the rapid development of resistance observed with direct-acting antivirals.

Experimental Overview and Workflow

The comprehensive assessment of this compound's antiviral effects involves a multi-tiered experimental approach that progresses from initial screening to mechanistic studies. The workflow begins with primary screening assays to identify compounds that inhibit the Vif-A3G interaction, followed by secondary validation in cell-based systems, and culminates in mechanistic studies to elucidate the precise molecular pathways involved [2]. This systematic approach ensures thorough characterization of both the compound's efficacy and its mechanism of action.

Table 1: Key Experimental Assays for this compound Antiviral Assessment

Assay Type Purpose Key Readouts System Used
TR-FRET Identify Vif-A3G interaction inhibitors FRET signal reduction In vitro purified components
YFP-A3G Degradation Assess effect on Vif-mediated A3G degradation Fluorescence intensity 293T cells
Antiviral Efficacy Measure inhibition of HIV replication IC₅₀ values PBMCs
Cytotoxicity Determine selective index TC₅₀, TI₅₀ PBMCs, cell lines
Metabolic Rescue Confirm DHODH mechanism Reversal of antiviral effect PBMCs + uridine/orotate

The experimental workflow follows a logical progression from target-based screening to functional validation, with each stage incorporating appropriate controls and counter-screens to verify specificity. Researchers should implement rigorous quality controls throughout, including reference compounds with known mechanisms, cell viability assessments, and replication across multiple donor samples where applicable to ensure reproducibility and translational relevance.

Detailed Experimental Protocols

TR-FRET Assay for Vif-A3G Interaction Inhibition
3.1.1 Principle and Purpose

The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay serves as a primary screen to identify compounds that disrupt the molecular interaction between HIV-1 Vif and the cellular restriction factor APOBEC3G [2]. This homogeneous assay format enables rapid screening of compound libraries under conditions that closely mimic the physiological interaction, with the advantage of being amenable to high-throughput implementation.

3.1.2 Reagents and Equipment
  • Purified GST-Vif protein (amino acids 1-94, containing A3G binding domain)
  • Biotinylated A3G peptide (amino acids 110-148, containing Vif-binding site)
  • Europium-labeled anti-GST antibody (donor fluorophore)
  • Streptavidin-Ulight (acceptor fluorophore)
  • TR-FRET compatible buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% NaN₃
  • Black 384-well assay plates
  • TR-FRET compatible plate reader capable of measuring time-resolved fluorescence at 620 nm and 665 nm
3.1.3 Procedure
  • Prepare reaction mixture containing 10 nM GST-Vif, 50 nM biotinylated A3G peptide, 2 nM Europium-anti-GST, and 20 nM Streptavidin-Ulight in TR-FRET buffer.

  • Dispense 18 μL of reaction mixture into each well of 384-well plate.

  • Add 2 μL of test compounds (this compound) or controls (DMSO vehicle) to appropriate wells, achieving final desired concentrations.

  • Incubate plate for 60 minutes at room temperature protected from light.

  • Measure TR-FRET signal using plate reader with excitation at 337 nm, and dual emission detection at 620 nm (donor) and 665 nm (acceptor).

  • Calculate FRET ratio as (Signal665nm / Signal620nm) × 10⁴.

  • Determine percentage inhibition relative to controls: % Inhibition = [1 - (Ratiocompound - Ratiomin) / (Ratiomax - Ratiomin)] × 100

3.1.4 Data Analysis and Interpretation
  • Z-factor determination should be performed to validate assay quality for each plate.
  • Dose-response curves should be generated using 8-point serial dilutions.
  • Compound activity is confirmed with IC₅₀ values ≤ 10 μM and signal reduction ≥ 50% at test concentration.
Cell-Based Antiviral Efficacy Assay in PBMCs
3.2.1 Principle and Purpose

This protocol evaluates the functional antiviral activity of this compound in primary human peripheral blood mononuclear cells (PBMCs), providing a physiologically relevant system that expresses the natural cellular targets and metabolic environment [2]. The assay measures the compound's ability to inhibit HIV-1 replication in target cells, providing critical efficacy data for therapeutic potential assessment.

3.2.2 Reagents and Equipment
  • Freshly isolated human PBMCs from healthy donors
  • HIV-1Ba-L virus stock (TCID₅₀ determined)
  • RPMI-1640 complete medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin, and 10 U/mL IL-2
  • Phytohemagglutinin (PHA) for T-cell activation
  • Compound dilution plates with this compound and controls
  • p24 antigen ELISA kit for viral quantification
  • Cell viability assay reagents (MTT or Alamar Blue)
  • CO₂ incubator maintained at 37°C, 5% CO₂
  • Class II biosafety cabinet
3.2.3 Procedure
  • Activate PBMCs by incubating with 5 μg/mL PHA for 48-72 hours in complete medium.

  • Infect activated PBMCs with HIV-1Ba-L at MOI of 0.01 for 4 hours at 37°C.

  • Wash cells to remove unbound virus and resuspend in complete medium with IL-2.

  • Plate infected cells at 1×10⁵ cells/well in 96-well plates containing serial dilutions of this compound (typically 0.01-100 μM).

  • Include appropriate controls: uninfected cells, infected untreated cells, and toxicity controls.

  • Incubate plates for 7 days at 37°C, 5% CO₂.

  • Collect supernatant on day 7 for p24 antigen quantification by ELISA.

  • Assess cell viability using MTT assay according to manufacturer's protocol.

3.2.4 Data Analysis and Interpretation
  • Calculate percentage inhibition of viral replication relative to infected untreated controls.
  • Determine IC₅₀ values by nonlinear regression analysis of dose-response curves.
  • Calculate TC₅₀ (50% toxic concentration) from viability data.
  • Compute therapeutic index (TI₅₀) as TC₅₀ / IC₅₀.
Metabolic Rescue Assay with Uridine and Orotate
3.3.1 Principle and Purpose

This assay confirms the role of DHODH inhibition in this compound's antiviral mechanism by examining whether the addition of pyrimidine pathway intermediates can reverse its antiviral effects [2]. Successful reversal by uridine or orotate indicates that the antiviral activity is specifically linked to disruption of de novo pyrimidine biosynthesis.

3.3.2 Procedure
  • Set up antiviral assay as described in Section 3.2.3.

  • Include experimental groups with this compound alone, this compound + 100 μM uridine, and this compound + 100 μM orotate.

  • Maintain control groups: uninfected, infected untreated, and uridine/orotate alone.

  • Incubate for 7 days and quantify viral replication as described.

  • Compare antiviral activity across conditions to assess reversal by pyrimidine intermediates.

Results, Data Analysis and Visualization

Quantitative Antiviral Activity Data

Table 2: this compound Antiviral Efficacy and Cytotoxicity Profile [2]

Assay System Parameter Value Interpretation
TR-FRET IC₅₀ (Vif-A3G inhibition) Not specified Confirmed activity
PBMC HIV-1Ba-L IC₅₀ (antiviral) 1.37 μM Potent inhibition
PBMC HIV-1Ba-L TC₅₀ (cytotoxicity) >100 μM Low cytotoxicity
PBMC HIV-1Ba-L Therapeutic Index (TI₅₀) >73 Favorable safety margin
Metabolic Rescue Uridine Reversal Complete DHODH-dependent mechanism
Metabolic Rescue Orotate Reversal Complete DHODH-dependent mechanism

The data demonstrate that this compound exhibits potent antiviral activity against HIV-1 in primary cells with a favorable therapeutic index, indicating its potential as a therapeutic candidate. The complete reversal of antiviral effects by uridine and orotate provides strong evidence that its activity is mediated primarily through inhibition of de novo pyrimidine biosynthesis [2].

Mechanism of Action Visualization

G This compound This compound DHODH DHODH Enzyme This compound->DHODH Inhibits Pyrimidine de novo Pyrimidine Biosynthesis DHODH->Pyrimidine Disrupts A3G APOBEC3G (A3G) Stabilization Pyrimidine->A3G Depletion Enhances Viral_RNA Viral RNA Synthesis A3G->Viral_RNA Deamination-independent Inhibition Virion A3G-enriched Virions A3G->Virion Increased Incorporation Inhibition Viral Replication Inhibition Viral_RNA->Inhibition Hypermutation G-to-A Hypermutation Virion->Hypermutation Causes Hypermutation->Inhibition

Diagram 1: this compound's dual mechanism of antiviral action involving DHODH inhibition and APOBEC3G stabilization

Experimental Workflow Visualization

G cluster_1 In Vitro Assays cluster_2 Cell-based Assays cluster_3 Mechanistic Profiling Screen Primary TR-FRET Screen Validation Secondary Validation Screen->Validation Hit Confirmation Efficacy Antiviral Efficacy Validation->Efficacy Cell-based Testing Mechanism Mechanistic Studies Efficacy->Mechanism Mode of Action Specificity Specificity Assessment Mechanism->Specificity Pathway Analysis

Diagram 2: Comprehensive workflow for evaluating this compound antiviral effects

Technical Notes and Troubleshooting

Critical Experimental Parameters
  • PBMC donor variability can significantly impact results; use cells from at least 3 different donors for robust data.
  • This compound solubility should be verified in aqueous buffers; DMSO concentrations should not exceed 0.1% in cell-based assays.
  • PHA activation efficiency must be confirmed through proliferation assessment prior to infection.
  • Virus stock quality should be validated through TCID₅₀ determination and p24 quantification.
Troubleshooting Guide

Table 3: Common Technical Issues and Resolution Strategies

Problem Potential Cause Solution
High background in TR-FRET Non-specific binding Optimize component concentrations; include blocking agents
Poor this compound activity Compound degradation Prepare fresh stock solutions; verify storage conditions
High cytotoxicity Non-specific toxicity Verify compound purity; ensure proper DMSO controls
Inconsistent antiviral results Variable PBMC activation Standardize activation protocol; use single donor for series
Incomplete metabolic rescue Insufficient uridine concentration Titrate uridine/orotate; verify intermediate activity
Future Research Directions

Based on the current understanding of this compound's mechanism, several promising research directions emerge:

  • Combination therapy studies with existing antiretrovirals to assess potential synergistic effects
  • Investigation of broad-spectrum potential against other viruses dependent on pyrimidine biosynthesis
  • Structural optimization to improve potency and pharmacokinetic properties
  • Exploration of additional antiviral mechanisms beyond A3G stabilization
  • In vivo efficacy studies in appropriate animal models of HIV infection

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the antiviral effects of this compound, with particular emphasis on its unique mechanism of action involving DHODH inhibition and APOBEC3G stabilization. The detailed methodologies enable researchers to systematically assess both the efficacy and mechanism of this promising compound, facilitating further development of host-directed antiviral strategies. The favorable therapeutic index observed for this compound, combined with its novel mechanism, positions it as an attractive candidate for advancement in the antiviral development pipeline.

References

Experimental Applications of Redoxal

Author: Smolecule Technical Support Team. Date: February 2026

The experimental application of Redoxal, identified from a high-throughput screen of over 300,000 compounds, is primarily as an inhibitor of HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) [1].

The core findings of the research are summarized in the table below.

Aspect Experimental Finding
Primary Antiviral Activity Inhibition of HIV-1 replication in PBMCs with an IC₅₀ of 1.37 μM and a TC₅₀ >100 μM, indicating a favorable therapeutic window in this model [1].
Proposed Primary Mechanism Attenuation of HIV-1 replication by stabilizing the host restriction factor APOBEC3G (A3G), increasing its incorporation into virions, and augmenting its antiviral activity. This is linked to the inhibition of the de novo pyrimidine biosynthesis pathway [1].
Additional Mechanism Exhibited antiviral activity that was independent of A3G, suggesting a potential secondary or alternative pathway [1].
Key Experimental Insight The antiviral activity and A3G stabilization were reversed by the addition of uridine or orotic acid, intermediates in the pyrimidine synthesis pathway, confirming the role of pyrimidine depletion in its mechanism [1].

Detailed Experimental Protocols

The study employed several standard biochemical and virological assays to characterize this compound's activity. The workflow and key pathways involved are illustrated below.

G cluster_1 Mechanism Elucidation start High-Throughput Screen (HTS) trfret TR-FRET Assay start->trfret counter Counter-Screens trfret->counter cell_assay Cell-Based Assays counter->cell_assay pbmc Antiviral Assay in PBMCs cell_assay->pbmc mech Mechanism of Action Studies pbmc->mech dhodh Inhibit Pyrimidine Biosynthesis (Inhibit DHODH) a3g Stabilize A3G Protein virion Increase A3G in Virions a3g->virion dhodh->a3g rescue Rescue with Uridine/Orotate rescue->dhodh Reverses Effect

TR-FRET High-Throughput Screening (HTS) Protocol

This protocol was used to identify compounds, including this compound, that inhibit the interaction between HIV-1 Vif and the host protein A3G [1].

  • Objective: To identify inhibitors of the HIV-1 Vif and A3G protein-protein interaction.
  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the binding between a purified GST-tagged Vif protein and a biotinylated A3G peptide. Binding brings donor (Europium) and acceptor (Ulight) fluorophores close, generating a FRET signal. Inhibitors reduce this signal [1].
  • Key Reagents:
    • GST-Vif (1-94 aa): Purified protein fragment containing the A3G binding site.
    • Biotinylated A3G peptide (110-148 aa): Synthetic peptide encompassing the Vif-binding domain.
    • Europium-labeled anti-GST antibody: Donor fluorophore.
    • Streptavidin-Ulight: Acceptor fluorophore.
    • Test Compound Library: 307,520 compounds.
  • Procedure:
    • Combine GST-Vif, biotinylated A3G peptide, Eu-anti-GST, and Streptavidin-Ulight in a buffer to form the detection complex.
    • Add test compounds (this compound) to the reaction mixture.
    • Incubate to allow for competitive binding.
    • Measure the FRET signal. A reduction in signal indicates disruption of the Vif-A3G interaction.
  • Data Analysis: Active "hits" are identified by a significant reduction in the FRET signal compared to controls. Dose-response curves are generated to determine compound potency [1].
Cell-Based Antiviral Activity Protocol

This protocol assessed the ability of this compound to inhibit live HIV-1 replication in a biologically relevant system [1].

  • Objective: To evaluate the antiviral efficacy and cytotoxicity of this compound in primary human cells.
  • Cell Culture: Primary human peripheral blood mononuclear cells (PBMCs).
  • Virus Strain: HIV-1Ba-L.
  • Procedure:
    • Activate PBMCs with a mitogen like phytohemagglutinin (PHA).
    • Infect cells with HIV-1Ba-L.
    • Treat infected cells with varying concentrations of this compound.
    • Incubate for a defined period (e.g., 4-7 days).
    • Collect culture supernatants and quantify viral replication by measuring the HIV-1 p24 antigen levels using an ELISA.
  • Cytotoxicity Assay: In parallel, treat uninfected PBMCs with the same compound concentrations and measure cell viability using a standard assay like MTT or XTT to determine the TC₅₀ (toxic concentration 50%) [1].
  • Data Analysis:
    • Calculate the IC₅₀ (half-maximal inhibitory concentration) from the dose-response curve of p24 reduction.
    • Calculate the TC₅₀ from the cytotoxicity dose-response curve.
    • Determine the Selectivity Index (SI or TI₅₀) as TC₅₀ / IC₅₀.
Mechanism of Action Analysis Protocol

These experiments investigated how pyrimidine biosynthesis inhibition leads to the observed antiviral effects [1].

  • Objective: To confirm that this compound's activity is mediated through inhibition of the de novo pyrimidine biosynthesis pathway.
  • Principle: this compound is a known inhibitor of dihydroorotate dehydrogenase (DHODH). If its antiviral effect is due to pyrimidine starvation, supplementing the culture with intermediates downstream of DHODH should bypass the inhibition and "rescue" viral replication [1].
  • Key Reagents:
    • Uridine: A pyrimidine nucleotide that can be salvaged to produce UTP, bypassing the de novo pathway.
    • Orotic acid (orotate): A direct product of the DHODH reaction; supplementation tests the specific point of inhibition.
  • Procedure:
    • Repeat the antiviral activity assay (Protocol 2) in the presence of this compound.
    • In parallel experimental arms, supplement the culture medium with uridine (e.g., 50-100 µM) or orotic acid.
    • Measure viral replication (p24) and A3G protein levels via western blot.
  • Data Analysis: A significant increase in p24 levels and a decrease in A3G stabilization in the uridine/orotate-supplemented groups compared to the this compound-only group confirms the role of pyrimidine pathway inhibition.

Conclusion and Research Context

However, a significant limitation is that the foundational research is from 2015, and no newer studies building upon these findings were identified in the search. The field may have moved towards other compound classes.

  • Searching recent literature on "DHODH inhibitors" and "HIV latency" or "HIV cure", as this is an active area.
  • Investigating if subsequent patents were filed based on the this compound findings.
  • Exploring chemical databases for analogs of this compound that might have improved potency or properties.

References

Redoxal Cytotoxicity & Mechanism Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanisms and related cytotoxicity concerns for Redoxal, based on current research.

Mechanism of Action Associated Cytotoxicity Issue Proposed Experimental Check
Inhibition of Dihydroorotate Dehydrogenase (DHODH) [1] Depletion of cellular pyrimidine pools, disrupting vital processes like nucleic acid synthesis and cell proliferation [1]. Supplement culture medium with uridine or orotate (200-500 µM). A reduction in this compound's cytotoxicity supports this mechanism [1].
Stabilization of APOBEC3G (A3G) [1] Increased incorporation of A3G into HIV-1 virions, leading to viral DNA hypermutation and replication inhibition. This is an intended antiviral effect [1]. Measure A3G protein levels via Western blot in host cells and virions after this compound treatment [1].
Off-target or A3G-independent effects [1] Uncharacterized cell stress or death pathways not related to its primary antiviral role [1]. Perform a multi-assay cytotoxicity assessment to detect complex or multifaceted cellular injuries [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's cytotoxicity in mammalian cells? The primary documented mechanism is the inhibition of de novo pyrimidine biosynthesis. This compound is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway. This inhibition depletes the cellular pools of uridine nucleotides, which are essential for RNA and DNA synthesis, ultimately disrupting cell division and viability [1].

Q2: How can I confirm that observed cell death is due to pyrimidine depletion rather than a non-specific off-target effect? A rescue experiment is the most direct method. Co-incubate your cells with this compound and intermediates of the pyrimidine synthesis pathway, such as uridine or orotate. If the cytotoxicity is significantly reduced or abolished, it strongly indicates that the effect is indeed due to the inhibition of de novo pyrimidine synthesis. If cytotoxicity remains, it suggests the involvement of other, off-target mechanisms [1].

Q3: Are there specific cell types that are more susceptible to this compound's cytotoxicity? While comprehensive profiling across cell types is not fully detailed in the available literature, the mechanism suggests that rapidly proliferating cells would be more susceptible. This is because these cells have a higher demand for nucleotides to support DNA replication and cell division. Researchers should exercise caution when using this compound in models with high proliferation rates [1].

Q4: Why is a multi-assay approach recommended for assessing this compound's cytotoxicity? Cell death can occur through multiple, overlapping pathways. Relying on a single assay that measures only one biomarker (e.g., metabolic activity, membrane integrity) can provide an incomplete picture. A multi-assay approach can reveal the full scope of "multifaceted cellular injuries" [2]. For instance, combining a pyrimidine depletion rescue assay with an apoptosis detection assay and a membrane integrity test can help pinpoint the dominant mechanism of cell death in your specific experimental model [2].

Experimental Protocol: Validating Cytotoxicity via Pyrimidine Rescue

This protocol provides a detailed methodology to confirm that this compound's cytotoxicity is mediated through the inhibition of de novo pyrimidine biosynthesis.

1. Principle: This experiment tests whether supplementing the cell culture medium with pyrimidine precursors can rescue cells from this compound-induced death. Successful reversal of cytotoxic effects by uridine or orotate confirms on-target activity against the pyrimidine biosynthesis pathway [1].

2. Reagents and Materials:

  • This compound (prepare a stock solution in DMSO or as recommended)
  • Uridine (e.g., 500 mM aqueous stock solution)
  • Orotic acid (orotate) (e.g., 500 mM aqueous stock solution, pH-adjusted)
  • Appropriate cell culture medium and supplements
  • Cell line of interest (e.g., PBMCs, HEK293T, or other relevant models)
  • 96-well cell culture plates
  • Cell viability assay kit (e.g., ATP-based luminescence assay like CellTiter-Glo, or MTT/XTT assay) [3]

3. Procedure: 1. Cell Seeding: Seed cells in a 96-well plate at an optimal density for 48-72 hours of growth. 2. Treatment Groups: After cell attachment, set up the following treatment conditions in triplicate or quadruplicate: - Group 1 (Vehicle Control): Culture medium + vehicle (e.g., DMSO at the same concentration used for this compound). - Group 2 (Uridine/Orotate Control): Culture medium + uridine/orotate at the highest concentration used (e.g., 500 µM). - Group 3 (this compound Treatment): Culture medium + this compound at your test concentration (e.g., IC50 or a range from 1-50 µM). - Group 4 (Rescue Group): Culture medium + this compound (same as Group 3) + uridine or orotate (e.g., 200-500 µM). 3. Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) under standard culture conditions. 4. Viability Assessment: At the endpoint, measure cell viability according to the manufacturer's instructions for your chosen assay. 5. Data Analysis: Normalize viability data to the Vehicle Control group (100%). Compare the viability in the Rescue Group to the this compound-only group. A statistically significant increase in viability in the rescue group confirms the on-target mechanism.

This compound Mechanism & Cytotoxicity Pathway

The diagram below visualizes this compound's known mechanisms of action and the associated pathways leading to both its antiviral effects and cytotoxicity.

RedoxalPathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Pathway This compound This compound Treatment DHODH Inhibits DHODH This compound->DHODH A3GStabilize Stabilizes A3G Protein This compound->A3GStabilize Unknown A3G-Independent Mechanisms This compound->Unknown PyrimidinePool Depleted Pyrimidine Pool DHODH->PyrimidinePool Cytotoxicity Cytotoxicity (Cell Death) PyrimidinePool->Cytotoxicity VirionIncorp Increased A3G in Virions A3GStabilize->VirionIncorp Antiviral Antiviral Effect Viral DNA Hypermutation VirionIncorp->Antiviral Rescue Rescue Experiment (Uridine/Orotate) Rescue->PyrimidinePool Replenishes Unknown->Cytotoxicity

Diagram Title: this compound's Antiviral and Cytotoxicity Mechanisms

This diagram illustrates the interplay between this compound's desired antiviral activity and its cytotoxic side effects. The rescue pathway demonstrates the key experimental strategy to confirm the on-target mechanism of cytotoxicity.

Key Recommendations for Researchers

  • Establish a Cytotoxicity Baseline: Always run a dose-response curve for this compound in your specific cell model to determine the IC50 for viability. This provides a baseline for your rescue and other mechanistic experiments [2].
  • Monitor for Off-Target Effects: If cytotoxicity is not reversed by uridine/orotate supplementation, it is crucial to investigate other mechanisms. Consider profiling cell death modes (apoptosis, necrosis) and measuring oxidative stress levels, as some compounds with redox-active properties can cause cytotoxicity through reactive oxygen species (ROS) generation [4] [5].

References

Troubleshooting Guide: Optimizing Redox-Active Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common challenges, their potential causes, and solutions based on current research, particularly from flow battery and bioprocessing studies.

Problem Possible Causes Suggested Solutions & References

| Low Coulombic Efficiency (High self-discharge) | - Crossover of redox species through the membrane.

  • Side reactions (e.g., hydrogen evolution).
  • Chemical instability of the redox species. | - Membrane selection & pretreatment: Use selective membranes and follow strict pre-treatment protocols (e.g., boiling in H2O2) [1] [2].
  • Optimize operating conditions: Adjust current density, flow rate, and temperature to minimize side reactions [1]. | | Capacity Fade (Decreasing energy storage over cycles) | - Degradation of redox species (e.g., via radical attack or hydrolysis).
  • Precipitation of active material. | - Molecular engineering: Introduce stabilizing functional groups to the redox core structure [2].
  • Electrolyte formulation: Adjust pH and concentration to improve solubility and stability [2]. | | Low Solubility & Energy Density | - Inherent molecular structure of the redox-active compound. | - Functionalization: Attach hydrophilic groups (e.g., sulfonate, carboxylate) to enhance aqueous solubility [2]. | | Poor Experimental Repeatability | - Uncontrolled variables: Inconsistent electrode handling, pump calibration, or membrane conditioning. | - Adopt standardized protocols: Follow refined procedures for electrode cutting, fitting, and pump calibration [1].
  • Report key parameters: Document cell hardware, flow field type, reservoir material, and temperature [1]. | | Variable Product Quality in Biologics | - Redox imbalance in cell culture, leading to oxidative stress. | - Monitor extracellular redox: Use oxidation-reduction potential (ORP) probes for real-time monitoring [3].
  • Media optimization: Adjust levels of cysteine and other redox-active components to maintain balance [3]. |

Frequently Asked Questions (FAQs)

Q1: What are the key figures of merit for evaluating redox species performance? The core metrics include solubility (directly impacts energy density), redox potential (dictates cell voltage), chemical stability (affects cycle life and capacity retention), and cost [2]. These parameters often involve trade-offs and must be optimized together.

Q2: How can I non-invasively monitor the redox state in a solution? Aquaphotomics Near-Infrared (NIR) spectroscopy is an emerging, non-destructive method. It distinguishes between reduced and oxidized states (like GSH/GSSG) by analyzing the specific water molecular conformations in the solvation shell around the redox sites, with key spectral features at 1362 nm and 1381 nm [4].

Q3: Why is repeatability a major challenge in flow battery research, and how can it be improved? Many experimental parameters are under-reported and can significantly influence results. A recent study emphasizes systematic refinement of practices [1]. Key improvements include:

  • Electrode Handling: Implementing consistent cutting and thermal pretreatment.
  • Pump Calibration: Regularly calibrating peristaltic pumps to ensure accurate flow rates.
  • Membrane Pre-treatment: Following strict procedures like boiling in H2O2 and acid washing.
  • Repeat Testing: Conducting multiple tests to quantify experimental variance and ensure reported effects are real [1].

Q4: What is a promising strategy to enhance the kinetics of redox reactions? Encapsulating redox-active materials is a advanced strategy. For instance, encapsulating a porphyrin metal-organic framework (Hf-PMOF) with a phenolic resin (APF) created a special heterojunction. This interface accelerated charge transfer and modulated the surface electronic structure, which eliminated the reaction energy barrier for a key intermediate and drastically improved the reaction rate for H2O2 production [5].

Experimental Protocols Overview

The following workflows summarize key experimental procedures cited in the research.

A Start: Electrode Preparation B Thermal Pretreatment (80°C in H2SO4/HNO3 for 1 hr) A->B C Thorough Washing (with demineralized water) B->C D Cut Electrode to Size C->D E Ensure Proper Fit in Cell D->E

Diagram 1: Standardized Electrode Pretreatment and Preparation Workflow [1] [2].

A Start: Membrane Preparation B Boil in 3% H2O2 (30 minutes) A->B C Wash with MilliQ Water B->C D Soak in Supporting Electrolyte (e.g., 1M H2SO4, 1 hr) C->D E Assemble in Cell Wet D->E

Diagram 2: Membrane Pretreatment Protocol for Nafion-117 [1] [2].

Core Principles for Redox Optimization

Troubleshooting should be guided by these cross-cutting principles derived from recent studies:

  • Principle of Decoupled Design: In flow batteries, leverage the decoupled energy and power design. This allows for independent scaling of tank size (for energy capacity) and cell stack (for power), providing a key lever for cost and performance optimization [6].
  • Principle of Solvation Shell Influence: The water molecular matrix surrounding a redox molecule is not just a passive solvent. Its structure, reflected in NIR spectra, is critical to the molecule's redox behavior and can be used for non-invasive monitoring [4].
  • Principle of Interfacial Charge Transfer: The reaction kinetics at the electrode-electrolyte interface are paramount. Strategies like encapsulation to create composite materials can dramatically enhance charge transfer and lower energy barriers for key reaction steps [5].

References

Troubleshooting Guide: Common Redoxal Stability & Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes specific problems you might encounter during experiments, their potential causes, and evidence-based solutions. The information is synthesized from recent research on pharmaceuticals and redox biology [1] [2].

Problem Possible Causes Suggested Solutions & Preventive Measures

| Low Solubility of Redox-Active Material | - Incompatible solvent system [3].

  • Molecular aggregation. | - Use high-throughput screening with robotic platforms to test multiple solvent conditions rapidly [3].
  • Employ co-solvents or molecular encapsulation agents. | | Unexpected Drug Degradation in Solid Dosage Form | - Autoxidation initiated by organic hydroperoxides in excipients [2].
  • Trace metal ions (e.g., Fe²⁺, Cu⁺) catalyzing oxidation [2]. | - During development, perform forced degradation studies and excipient compatibility testing [2].
  • Use high-purity excipients with low peroxide content.
  • Add antioxidants to the formulation [2]. | | Variable Efficacy in Cell-Based Assays | - Disruption of cellular redox balance [1].
  • Off-target effects on redox signaling pathways (e.g., NF-κB, NRF2) [1] [4]. | - Characterize the compound's effect on the redox network using single-cell profiling methods (e.g., SN-ROP) [1].
  • Control the cellular microenvironment (e.g., O₂ levels) during experiments. | | Inconsistent Experimental Results | - Unaccounted-for redox signaling dynamics (e.g., in immune cells) [1].
  • Fluctuations in antioxidant enzyme levels (e.g., Catalase, SOD) [1]. | - Use single-cell techniques to account for cell-to-cell heterogeneity [1].
  • Monitor key redox biomarkers (e.g., Ref/APE1, GPX4) as internal controls [1]. |

Experimental Protocol: High-Throughput Solubility Determination

For researchers needing to quickly assess the solubility of new redox-active compounds, here is a detailed methodology adapted from current flow battery research [3].

  • Objective: To rapidly determine the solubility of multiple redox-active materials under various conditions to inform material selection and formulation.
  • Principle: The method is based on the classical shake-flask technique, scaled up and automated using a robotic platform to enable parallel processing of many samples [3].

Materials and Equipment

  • Robotic Liquid Handling Platform: For precise, high-throughput pipetting.
  • Multi-well Plates (e.g., 96-well): To serve as individual reaction vials.
  • Microplate Shaker and Incubator: To agitate samples and control temperature.
  • Centrifuge and Filtration System: For phase separation (e.g., a microplate centrifugation filter device).
  • Analytical Instrument (e.g., HPLC-UV/Vis or LC-MS): For quantitative analysis of the compound in the supernatant.
  • Solvents and Buffers: A range of solvents to test different solubility environments.

Step-by-Step Procedure

  • Sample Preparation: Using the robotic platform, dispense different solvent media into the wells of a multi-well plate.
  • Solid Addition: Add an excess amount of the solid redox-active material to each well.
  • Equilibration:
    • Seal the plate to prevent solvent evaporation.
    • Agitate the plate on a microplate shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
  • Phase Separation:
    • Centrifuge the plate to pellet any undissolved solid.
    • Alternatively, pass the mixture through a microplate filtration device to obtain a clear supernatant.
  • Quantitative Analysis:
    • Automatically sample a precise volume of the supernatant from each well.
    • Dilute the samples if necessary and analyze them using HPLC or UV/Vis spectroscopy to determine the concentration of the dissolved compound.
  • Data Processing: Use the raw data to calculate solubility, often expressed in mg/mL or molarity, for each condition.

Frequently Asked Questions (FAQs)

  • Q1: Why is oxidation such a common and problematic degradation pathway for drugs?

    • Oxidation is the second most common degradation pathway after hydrolysis. It is particularly challenging because it is a radical chain reaction (autoxidation) that can be initiated by trace impurities in excipients (like hydroperoxides) or ubiquitous metal ions. A single initiating radical can lead to the degradation of hundreds of drug molecules, making it hard to control [2].
  • Q2: How can I better predict my compound's stability in a final formulation?

    • A well-planned accelerated study that mixes the drug with various excipients is crucial. This provides a more realistic insight than forced degradation studies alone. Based on the results, you can identify critical parameters and take preventive measures, such as selecting high-purity excipients or adding antioxidants, to ensure product quality [2].
  • Q3: Beyond drug degradation, why is understanding redox biology important for drug development?

    • Redox pathways are critical regulators of cellular signaling, influencing processes from growth factor signaling to apoptosis. A drug can exert its therapeutic effect or cause side effects by modulating these pathways. Understanding a compound's impact on the redox signaling network (e.g., via methods like SN-ROP) can provide insights into its mechanism of action, efficacy, and toxicity in biological systems [1] [4].

Visualizing Redox Concepts and Workflows

The following diagrams, created with Graphviz, illustrate the core concepts and methods discussed.

1. Autoxidation Chain Reaction Mechanism

This diagram visualizes the radical chain reaction of autoxidation, a primary degradation pathway for pharmaceuticals [2].

Autoxidation Initiation Initiation ROOR ROOH (Hydroperoxide) Initiation->ROOR Propagation Propagation DrugRad D• (Drug Radical) Propagation->DrugRad Termination Termination DOO DOO• (Peroxy Radical) Termination->DOO RO RO• ROOR->RO + Metalⁿ⁺ Metal Metalⁿ⁺ Metal->RO RO->DrugRad + D-H DrugH D-H (Drug) DrugH->DrugRad DOOH DOOH (Hydroperoxide) DrugH->DOOH DrugRad->DOO + O₂ O2 O₂ O2->DOO DOO->DOOH + D-H NonRad Non-Radical Products DOO->NonRad + DOO• DOO->NonRad

2. High-Throughput Solubility Workflow

This diagram outlines the key stages of the automated, high-throughput solubility determination workflow [3].

HTSolubility SamplePrep 1. Sample Preparation Equilibration 2. Equilibration SamplePrep->Equilibration Robot Robotic Platform SamplePrep->Robot Separation 3. Phase Separation Equilibration->Separation Shaker Shaker/Incubator Equilibration->Shaker Analysis 4. Quantitative Analysis Separation->Analysis Centrifuge Centrifuge/Filtration Separation->Centrifuge HPLC HPLC/UV-Vis Analysis->HPLC Data Solubility Data Analysis->Data

References

Troubleshooting Guide for Redox Assays

Author: Smolecule Technical Support Team. Date: February 2026

Here is a Q&A format guide addressing common issues researchers face.

Q1: My assay shows inconsistent results between replicates. What could be the cause?

A: Poor repeatability often stems from variations in experimental technique rather than the assay chemistry itself. Key areas to investigate include:

  • Sample Handling: Inconsistent sample preparation or exposure to ambient air can alter redox states.
  • Material Pre-treatment: The pre-treatment conditions for membranes or other assay components significantly influence reproducibility. Ensure the protocol (e.g., incubation time, temperature, solution composition) is followed precisely [1].
  • Instrument Calibration: Peristaltic pumps and pipettes require regular calibration. Uncalibrated equipment leads to inconsistent reagent or sample volumes, directly impacting results [1].
  • Environmental Factors: Room temperature fluctuations are a known, yet often underreported, factor that can affect assay performance. It is advisable to monitor and, if possible, control the operating temperature [1].

Q2: I suspect my target protein is redox-sensitive and interfering with the assay. How can I confirm this?

A: This is a common pitfall in biochemical assays. A systematic validation approach is recommended:

  • Orthogonal Assays: Profile your compound or protein using multiple independent assays with different readout mechanisms (e.g., enzymatic activity, binding studies, and cellular activity). A specific inhibitor should show consistent activity across all methods, while a redox-sensitive compound may not [2].
  • Control for Stability: Include an inactive mutant of your protein (e.g., where a critical cysteine is mutated to serine, C111S) in your experiments. If the assay signal changes with the mutant, it indicates the signal depends on that redox-active cysteine, suggesting potential interference [2].
  • Re-test under Reducing Conditions: Repeating the assay in the presence of a reducing agent like Dithiothreitol (DTT) can help stabilize redox-sensitive proteins. A significant change in results with versus without DTT is a strong indicator of redox sensitivity [2].

Q3: How can I validate the performance of a new oxidative stress assay method?

A: Proper analytical validation is crucial for generating reliable data. When developing or adopting a new method, ensure you report on the following performance characteristics [3]:

Validation Parameter Objective & Description
Precision Evaluates the repeatability of the assay. It is measured by calculating the coefficient of variation (%CV) between multiple replicates of the same sample.
Accuracy Determines how close the measured value is to the true value. This is often assessed by spiking a known quantity of standard into a sample and measuring the recovery rate.
Specificity Confirms that the assay measures the intended analyte without interference from other components present in the sample matrix (e.g., saliva, serum).

Fundamental Redox Biology Concepts

Understanding these core concepts is key to effective troubleshooting.

  • Physiological vs. Pathological ROS Levels: Reactive Oxygen Species (ROS), particularly H₂O₂, function as vital physiological signaling molecules at low concentrations (1–100 nM). Assays are designed to detect shifts into the supraphysiological range (>100 nM), which is associated with oxidative stress and biomolecular damage [4].
  • The Major Antioxidant Systems: The cell maintains redox homeostasis through several key systems. Your assay may be measuring components or outputs of these pathways [4]:
    • The Glutathione System: Includes reduced glutathione (GSH) and oxidized glutathione (GSSG), and the enzyme Glutathione Peroxidase (GPX).
    • The Thioredoxin System: Comprises Thioredoxin (Trx) and Thioredoxin Reductase (TrxR).
    • Enzymatic Antioxidants: Such as Superoxide Dismutase (SOD) and Catalase.

Experimental Workflow for Robust Assays

The following diagram outlines a general workflow for running and validating a redox assay, incorporating checks to prevent common issues.

Start Start: Assay Setup Prep Sample & Reagent Preparation Start->Prep PreTrt Critical Step: Component Pre-treatment Prep->PreTrt Follow protocol precisely Run Run Assay PreTrt->Run Control environment Problem Results Acceptable? Run->Problem TS Troubleshooting Analysis Problem->TS No End Report Data Problem->End Yes TS->Prep Identify root cause Val Assay Validation Val->Start Establish baseline

References

Redoxal Mechanism & Known Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Redoxal's specific action is the first step in troubleshooting experiments. The core quantitative data on its interaction with the target enzyme is summarized in the table below.

Table 1: Key Kinetic Parameters of this compound Inhibition

Parameter Human DHOdehase Rat DHOdehase Interpretation & Experimental Context
Inhibition Type Non-competitive Non-competitive Binds an allosteric site, not the substrate's active site. Inhibition is not overcome by increasing substrate concentration [1].
Kic 402 nM 116 nM Dissociation constant for the enzyme-inhibitor complex. Indicates very high potency [1].
Kiu 506 nM 208 nM Dissociation constant for the enzyme-inhibitor-substrate complex. Confirms non-competitive model [1].
Mitochondrial Respiration (NADH) No inhibition No inhibition Suggests specificity for DHOdehase and minimal off-target effects on Complex I of the electron transport chain [1].
Mitochondrial Respiration (Succinate) Marginal inhibition Marginal inhibition Suggests a very weak, likely negligible, effect on Complex II [1].

Based on its confirmed mechanism, here is a visual summary of this compound's primary intended action and potential off-target sites that require investigation.

Troubleshooting Guide: Mitigating Off-Target Effects

Since direct data on this compound is scarce, this guide adapts general principles from redox pharmacology and nanotechnology to help you systematically diagnose and address issues [2] [3].

Table 2: Troubleshooting Common Experimental Challenges

Observed Problem Potential Root Cause Recommended Experiments & Validation Steps

| Unexpected Cell Death or Cytotoxicity | 1. Chemical properties of this compound (e.g., carboxyl groups) causing non-specific membrane disruption [3]. 2. Overwhelming antioxidant defense, leading to pro-oxidant effects ("Antioxidant Paradox") [2]. | 1. Viability Assays: Use ATP-based (e.g., CellTiter-Glo) and membrane integrity (e.g., LDH release) assays to confirm and quantify death. 2. Dose-Response: Perform a careful titration (low nM to low µM) to establish a therapeutic window. 3. Chemical Analog Testing: Synthesize/use analogs where carboxyl groups are converted to neutral amides to test if toxicity is abolished [3]. | | Induction of Autophagy | Activation of non-specific cell stress-response pathways as a reaction to the redox-active compound [3]. | 1. Autophagy Flux Assay: Use Western Blot to track LC3-I to LC3-II conversion and p62 degradation in the presence of lysosome inhibitors (e.g., Bafilomycin A1) to distinguish between induced flux vs. blocked degradation. 2. Microscopy: Transfert cells with an GFP-LC3 plasmid and monitor autophagosome formation via fluorescence microscopy. | | Unintended Gene Expression Changes | Off-target effects on redox-sensitive transcription factors (e.g., NRF2, HIF-1α) or signaling pathways [2] [4]. | 1. Transcriptomic Analysis: Perform RNA-Seq to get an unbiased view of all gene expression changes upon this compound treatment. 2. Pathway Analysis: Use bioinformatics tools (e.g., GSEA) to identify which signaling pathways are most significantly altered in your RNA-Seq dataset. | | Loss of Specificity in Complex Models | Metabolization of this compound into non-specific reactive species, or interaction with serum proteins in cell culture media. | 1. Metabolite Screening: Use LC-MS to identify major metabolites of this compound in your experimental system. 2. Serum Binding Assays: Test this compound activity in media with different concentrations of serum to see if the effect is modulated. |

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize first when working with this compound? The concentration is paramount. This compound is active in the nanomolar range, and excessive doses can trigger pro-oxidant effects and non-specific toxicity, a phenomenon known as the "Antioxidant Paradox" [2]. Always begin with a detailed dose-response curve.

Q2: Are the off-target effects of this compound sgRNA-dependent, like in CRISPR/Cas9 systems? No. This is a critical distinction. The term "off-target" for small molecules like this compound refers to unintended interactions with proteins or cellular processes, not guide RNA mismatches. Its effects are driven by its chemical structure and the cell's redox environment [2] [3] [5].

Q3: How can I improve the specificity and delivery of this compound? Consider advanced delivery systems. Nanotechnology-based carriers, such as redox-responsive nanoparticles or liposomes, can enhance delivery to specific tissues (e.g., tumors) and reduce uncontrolled exposure to off-target sites, thereby minimizing side effects [2].

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common experimental challenges in redox-related research, drawn from recent scientific publications.

Challenge / Issue Possible Cause Troubleshooting Steps / Proposed Solution Key References / Rationale
Low yield of target molecule in synthesis Suboptimal reaction conditions (concentration, time, temperature). Use Bayesian optimization and robotics for high-throughput screening of reaction parameters. This approach optimized a fluorenone derivative synthesis in 3 rounds, finding 11 high-yield conditions versus an estimated 15 years for traditional methods [1].
Formation of hazardous or unknown impurities Degradation of hydrazone-group APIs under oxidative/reductive stress. Employ electrochemistry coupled with HR-MS (EC-MS) for forced degradation studies to predict and identify impurities. EC-MS is a predictive tool for oxidative/reduction products, helping to identify 17 impurities in drugs like dantrolene and nitrofurantoin [2].
Difficulty separating structurally similar molecules Target and by-product have highly similar properties (e.g., mass, density). Explore selective crystallization based on subtle differences in surface charge density. A novel crystallization method separated full from empty viral capsids for gene therapy, reducing process time from 40 hours to 4 hours [3].
Suboptimal drug candidate performance Over-emphasis on potency (SAR) without considering tissue exposure. Adopt the STAR (Structure–Tissue exposure/selectivity–Activity Relationship) framework in candidate selection. Clinical failure often stems from poor tissue exposure/selectivity. STAR classifies drugs to better balance efficacy and toxicity [4].

Detailed Experimental Protocols

For the challenges above, here are deeper dives into the methodologies.

Protocol: Autonomous Synthesis Optimization with Bayesian Optimization

This protocol outlines a computational framework to efficiently discover optimal chemical synthesis conditions [1].

Start Start Experiment Formulate Initial Formulation Start->Formulate Heat Temperature-batched Heating Formulate->Heat Analyze Cobot-operated Analysis Heat->Analyze BBO Flexible-batch Bayesian Optimization (BBO) Analyze->BBO Data Feedback Decision Evaluate Yield BBO->Decision Suggests New Parameters Decision->Formulate Yield < 90% Optimized Optimized Conditions Found Decision->Optimized Yield > 90%

Workflow Description:

  • Initial Formulation & Heating: The synthesis process begins with an initial formulation of reactants, followed by a heating step that is processed in temperature-controlled batches [1].
  • Analysis: A mobile robot transfers the sealed samples to an automated instrument for analysis [1].
  • Optimization Loop: The analytical data is fed into a Flexible-batch Bayesian Optimization (BBO) algorithm. This active learning method suggests new, refined reaction parameters (e.g., concentration, time, temperature) for the next experimental batch. This loop continues until high-yield conditions are identified [1].
Protocol: Predicting Impurities via Electrochemistry-Mass Spectrometry

This protocol uses electrochemistry to simulate oxidative/reductive stress and MS to identify resulting drug impurities [2].

Start Prepare API Solution EC_Cell Electrochemical Cell (Working Electrode: e.g., BDD) Start->EC_Cell Online Online Mode EC_Cell->Online Offline Offline Mode EC_Cell->Offline HRMS HR-MS Analysis Online->HRMS Offline->HRMS Identify Identify Products via: - Accurate Mass - Isotopic Pattern - Fragmentation HRMS->Identify Compare Compare with in silico & DFT calculations Identify->Compare Report Report Impurity Profile Compare->Report

Workflow Description:

  • Sample Preparation & Electrolysis: A solution of the Active Pharmaceutical Ingredient (API) is prepared and subjected to controlled oxidation or reduction in an electrochemical cell. A Boron-Doped Diamond (BDD) electrode is often used for its stability [2].
  • Product Transfer: The resulting products are transferred for analysis. This can be done in online mode (directly coupled to the MS for detecting short-lived species) or offline mode (collected for later analysis) [2].
  • Identification & Validation: Products are analyzed by High-Resolution Mass Spectrometry (HR-MS). Impurities are identified using accurate mass, isotopic distribution, and fragmentation patterns. Findings can be supported by in silico predictions and quantum mechanical (DFT) calculations [2].

Key Considerations for Your Technical Center

The search results indicate that modern redox challenges are increasingly addressed with advanced computational and automated tools. When building your support content, emphasize:

  • Automation and AI: Frameworks like Bayesian Optimization are key to solving complex, multi-variable synthesis problems [1].
  • Predictive Analytics: Techniques like EC-MS are crucial for proactive risk assessment of drug stability and impurity formation [2].
  • Separation Science: Novel approaches like selective crystallization can overcome limitations of traditional methods like chromatography for specific challenges [3].

References

Troubleshooting Fluorescent Probes and Redox Assays

Author: Smolecule Technical Support Team. Date: February 2026

Fluorescent probes are powerful but prone to artifacts. The table below outlines common issues, their causes, and validated solutions based on current literature.

Problem Possible Cause Solution / Recommended Best Practice
Non-specific or inaccurate ROS signals Probe cross-reactivity; e.g., DCFH reacts with many oxidants, boronate probes react with peroxynitrite [1] [2]. Use more selective probes. Validate findings with genetic controls (e.g., overexpression of antioxidant enzymes) or complementary techniques [2].
Artificially high signal in cell lysates Lysis buffers can generate artificial H2O2 [1]. Optimize lysis protocols. Use specific, rapid lysis methods to minimize artifact generation.
Inconsistent protein oxidation results Antibodies in ELISAs for biomarkers (e.g., protein carbonyls) can lack specificity and sensitivity [1]. Shift to mass spectrometry-based techniques (e.g., UPLC-MS/MS) for higher specificity and accuracy in measuring 8-hydroxydeoxyguanosine or protein carbonyls [1].
Difficulty measuring physiological H2O2 Probe kinetics are too slow for low (nM) physiological concentrations of H2O2 [2]. Select probes with high second-order rate constants (>278 M-1·s-1). Use ratiometric probes with reversible sensing reactions for quantitative measurements in live cells [2].
Overestimation of superoxide Use of non-specific fluorescent probes like Dihydroethidium (DHE) [1]. Employ more specific techniques like the MitoP/MitoB probe pair for H2O2. Be aware that tissue isolation can artificially increase O2•− [1].
Misleading antioxidant capacity data Total Antioxidant Capacity (TAC) assays do not measure all antioxidants and can be misleading [1]. Use TAC assays with caution. Prefer direct, enzyme-specific activity assays (e.g., for GPx) that measure the oxidation rate of NADPH to NADP+ [1].

Experimental Protocols for Redox Modulation

Here are detailed methodologies for two key experiments in redox biology: inducing ferroptosis and targeting the Nrf2 pathway.

Experiment 1: Inducing Ferroptosis via System Xc- Inhibition

This protocol uses inhibitors of the cystine/glutamate antiporter (System Xc-) to deplete glutathione and trigger lipid peroxidation [3].

  • Objective: To selectively induce ferroptotic cell death in cancer cells by disrupting glutathione synthesis.
  • Materials:
    • Cell line of interest (e.g., genetically engineered cancer cell line).
    • Erastin or Sulfasalazine (System Xc- inhibitors) [3].
    • Ferrostatin-1 (a specific ferroptosis inhibitor).
    • Z-VAD-FMK (a pan-apoptosis inhibitor).
    • Necrostatin-1 (a necroptosis inhibitor).
    • Lipid peroxidation sensor (e.g., C11-BODIPY581/591 or Liperfluo).
    • GSH/GSSG assay kit.
  • Procedure:
    • Seed cells in an appropriate multi-well plate and allow to adhere for 24 hours.
    • Pre-treat control wells with 10 µM Ferrostatin-1, 20 µM Z-VAD-FMK, or 10 µM Necrostatin-1 for 1 hour.
    • Treat cells with a dose range of Erastin (e.g., 1-50 µM) or Sulfasalazine for 6-24 hours.
    • Viability Assay: Quantify cell death using a real-time viability assay. Ferroptosis is confirmed if death is suppressed only by Ferrostatin-1.
    • GSH Depletion: Measure intracellular GSH/GSSG ratios using a commercial kit.
    • Lipid Peroxidation: Stain live cells with 5 µM C11-BODIPY581/591 for 30 minutes. Analyze the fluorescence shift (red to green) via flow cytometry or fluorescence microscopy.
  • Troubleshooting:
    • No cell death: Confirm inhibitor activity; use a positive control cell line known to be susceptible to ferroptosis.
    • High background death: Optimize seeding density and drug treatment duration. Confirm specificity using the panel of cell death inhibitors.
Experiment 2: Inhibiting the Nrf2-Keap1 Antioxidant Pathway

This protocol uses small molecules to disrupt the master regulator of the antioxidant response, sensitizing cells to oxidative stress [3].

  • Objective: To suppress the antioxidant response in cancer cells and test their sensitivity to pro-oxidant therapies.
  • Materials:
    • Cancer cell line.
    • Brusatol or ML385 (Nrf2 pathway inhibitors) [3].
    • Auranofin (a thioredoxin reductase inhibitor) or high-dose Vitamin C (a pro-oxidant).
    • Antibodies for Nrf2 and its target genes (NQO1, HO-1).
  • Procedure:
    • Seed cells and allow them to adhere.
    • Pre-treat cells with Brusatol (e.g., 100 nM) or ML385 (e.g., 5 µM) for 6 hours to inhibit Nrf2.
    • Co-treat cells with the Nrf2 inhibitor and a pro-oxidant agent (e.g., 1 µM Auranofin or 1-5 mM Vitamin C) for 24-48 hours.
    • Viability Assay: Measure cell viability.
    • Validation of Nrf2 Inhibition:
      • Western Blot: Analyze whole cell lysates for Nrf2 and its downstream targets (NQO1, HO-1).
      • qPCR: Measure mRNA levels of Nrf2 target genes.
  • Troubleshooting:
    • Unexpected high viability: Titrate the concentration and timing of the Nrf2 inhibitor. Confirm knockdown efficiency via western blot.
    • Off-target effects: Include a non-targeting control compound and monitor the expression of non-Nrf2 regulated genes.

Key Redox Signaling Pathways in Cancer

The diagram below summarizes the core redox adaptation pathways in cancer cells and the points of action for various therapeutic agents, as discussed in the protocols above [3] [4] [5].

redox_pathways cluster_therapeutics Therapeutic Inhibition ROS ROS Nrf2_pathway Nrf2_pathway ROS->Nrf2_pathway Activates GSH_pathway GSH_pathway ROS->GSH_pathway Trx_pathway Trx_pathway ROS->Trx_pathway Cell_death Cell_death ROS->Cell_death High Levels Induce Antioxidant\nDefenses Antioxidant Defenses Nrf2_pathway->Antioxidant\nDefenses Upregulates GSH_pathway->Antioxidant\nDefenses Trx_pathway->Antioxidant\nDefenses Antioxidant\nDefenses->ROS Neutralizes Erastin Erastin Erastin->GSH_pathway Inhibits Auranofin Auranofin Auranofin->Trx_pathway Inhibits ML385 ML385 ML385->Nrf2_pathway Inhibits Therapeutic\nOxidative Stress Therapeutic Oxidative Stress Therapeutic\nOxidative Stress->ROS Increases

Advanced Techniques and Future Directions

To further enhance your research, consider integrating these emerging techniques:

  • Mapping Cysteine Oxidation: For a systems-level view, use Cys-reactive phosphate tag (CPT) technology with mass spectrometry. This allows quantitative mapping of reversible cysteine oxidation across the proteome, revealing redox networks altered in specific conditions [1].
  • Accessible Oxidation Assays: For target-specific analysis without mass spectrometry, implement the Antibody-Linked Oxi-State Assay (ALISA) or RedoxiFluor assay. These are high-throughput, cost-effective fluorescent immunoassays to quantify thiol redox state in specific proteins on a microplate [1].
  • Validating Probe Specificity: A critical step often overlooked is testing probe selectivity in a complex biological environment. For small-molecule thiol probes, a gel permeation chromatography (GPC)-based assay can distinguish between probes bound to proteins and those bound to small molecules like GSH, confirming intracellular selectivity [2].

References

Redoxal vs dichloroallyl-lawsone comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Activity & Inhibition Profile

The following table summarizes the key experimental findings for Redoxal and Dichloroallyl-lawsone from studies on purified enzymes and isolated mitochondria [1] [2] [3].

Inhibitor Chemical Class Inhibition Type (Human DHODH) Inhibition Constants (Human) IC₅₀ (Human Mitochondria) Effect on Mitochondrial Respiration
This compound Biphenyl-diaminobenzoic acid derivative Non-competitive [1] [2] Kic = 402 nM; Kiu = 506 nM [1] [2] Not explicitly provided for DHO-oxidation [1] Did not inhibit NADH-induced respiration; marginal effect on succinate-induced respiration [1].
Dichloroallyl-lawsone Naphthoquinone derivative Information not available in search results Information not available in search results DHO-induced respiration: 0.23 µM [1] [2] Inhibited succinate-induced respiration (IC₅₀ = 14.1 µM) [1].

Experimental Protocols

The comparative data is primarily derived from a kinetic study that employed the following methodologies [1] [2] [3]:

  • Enzyme Purification: The recombinant human and rat DHODH enzymes were purified for in-vitro kinetic assays.
  • Enzyme Inhibition Kinetics: The mode of inhibition and inhibition constants (Kic and Kiu) for this compound were determined using the purified enzymes. The pattern was found to be distinct from other inhibitor classes like naphthoquinones (e.g., Dichloroallyl-lawsone) [1].
  • Mitochondrial Respiration Assays: Isolated human and rat mitochondria were used to assess the effect of the compounds on respiration.
    • NADH-induced respiration: Evaluated by monitoring oxygen consumption after adding NADH-linked substrates.
    • Succinate-induced respiration: Evaluated by adding succinate.
    • DHO-induced respiration: Specifically measures the activity of the DHODH enzyme by adding dihydroorotate (DHO). The IC₅₀ value for Dichloroallyl-lawsone in this assay is a direct measure of its potency in a more cellular context [1] [3].
  • Comparative Compounds: The study included other reference inhibitors like atovaquone for comparison. In human mitochondria, the IC₅₀ of atovaquone was 6.1 µM for succinate-induced respiration and 27.4 µM for DHO-induced respiration [1].

DHODH Inhibition Pathway and Compound Effects

The diagram below illustrates the mitochondrial electron transport chain, highlighting the role of DHODH and the distinct inhibition sites of this compound and Dichloroallyl-lawsone based on their effects on respiration.

DHODH_Pathway cluster_mito Mitochondrion cluster_etc Respiratory Chain DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH ORO Orotate (ORO) DHODH->ORO QH2_m Ubiquinol (QH₂) DHODH->QH2_m Product Q_m Ubiquinone (Q) Q_m->DHODH Acceptor Complex_III Complex III QH2_m->Complex_III Complex_IV Complex IV Complex_III->Complex_IV Oxygen O₂ Complex_IV->Oxygen Consumed This compound This compound This compound->DHODH Binds Enzyme (Non-competitive) Dichloroallyl_lawsone Dichloroallyl-lawsone Dichloroallyl_lawsone->Q_m  Interferes with  Ubiquinone Pool

Key Insights for Research and Development

  • Distinct Mechanisms: The data suggests different mechanisms of action. This compound is a potent, direct, and non-competitive enzyme inhibitor with high specificity, as it doesn't disrupt overall mitochondrial respiration [1]. Dichloroallyl-lawsone is a potent inhibitor of the DHO-oxidation pathway but also disrupts succinate respiration, indicating a broader effect on the ubiquinone pool or the electron transport chain itself [1]. This makes this compound a more targeted lead compound.
  • Research Implications: The difference in species-related inhibition is also notable. The characteristic variation in inhibition between human and rat enzymes found with other compounds was less pronounced with this compound, which could simplify cross-species translational research [1].
  • Therapeutic Potential: DHODH is a validated target for anti-proliferative, immunosuppressive, and anti-parasitic agents [1] [3]. The high potency and specific mechanism of this compound make it a valuable new lead structure for developing such therapeutics [1] [2].

References

Redoxal Efficacy Validation in Antiviral Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for Redoxal from a study investigating its activity against HIV-1 [1].

Parameter Experimental Findings for this compound
Primary Target Dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthesis pathway [1].
Antiviral Mechanism Attenuates HIV-1 replication by stabilizing the host antiviral protein APOBEC3G (A3G), increasing its incorporation into virions. A3G-independent activity was also detected [1].
Experimental IC₅₀ 1.37 μM (against HIV-1Ba-L replication in peripheral blood mononuclear cells (PBMCs)) [1].
Experimental TC₅₀ >100 μM (in PBMCs) [1].
Therapeutic Index (TI₅₀) >73 (calculated as TC₅₀/IC₅₀) [1].
Key Validation Antiviral activity was diminished when cells were treated with uridine or orotate, intermediates in pyrimidine synthesis, confirming that the mechanism is linked to the inhibition of this pathway [1].

Detailed Experimental Protocols

The validation of this compound's efficacy involved several critical experiments [1]:

  • High-Throughput Screening (HTS): A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay was used to screen a library of 307,520 compounds for inhibitors of the HIV-1 Vif-A3G interaction. This compound was identified as a hit that disrupted this protein-peptide interaction.
  • Cell-Based Antiviral Assay: The antiviral activity was confirmed in a cell-based system. Peripheral blood mononuclear cells (PBMCs) were infected with the HIV-1Ba-L strain and treated with this compound. The inhibition of viral replication was measured, and the IC₅₀ was determined.
  • Cytotoxicity Assay: The toxicity of this compound was evaluated in PBMCs to calculate the TC₅₀ (50% toxic concentration) and the therapeutic index.
  • Mechanism Confirmation Studies: To verify that the antiviral effect was due to pyrimidine biosynthesis inhibition, researchers performed a rescue experiment. They supplemented the cell culture with uridine or orotate, which are metabolic intermediates downstream of DHODH. The fact that this supplementation reduced this compound's antiviral effect strongly supported its proposed mechanism of action.

This compound's Signaling Pathway in HIV Inhibition

The following diagram illustrates the mechanism of action of this compound as identified in the study, showing how its inhibition of a host cell pathway leads to increased antiviral activity.

redoxal_pathway This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Biosynthesis Pyrimidine_Biosynthesis DHODH->Pyrimidine_Biosynthesis Disrupts A3G_Stabilization A3G_Stabilization Pyrimidine_Biosynthesis->A3G_Stabilization Leads to A3G_In_Virions A3G_In_Virions A3G_Stabilization->A3G_In_Virions Increases HIV_Replication HIV_Replication A3G_In_Virions->HIV_Replication Inhibits Uridine_Orotate Uridine_Orotate Uridine_Orotate->Pyrimidine_Biosynthesis Bypasses Inhibition

This compound's proposed mechanism of action against HIV-1

Key Insights and Limitations

It is important to interpret these findings within their research context:

  • Promising Antiviral Candidate: The data validates this compound as a promising anti-HIV-1 agent with a clear, host-targeted mechanism and a high therapeutic index in primary cell models [1].
  • Scope of Research: The available validation data is exclusively for its antiviral application. I found no studies in the search results investigating or validating its efficacy against cancer cells.
  • Development Status: The search results do not indicate that this compound has progressed to clinical trials. The findings are from preclinical in vitro studies.

References

comparing Redoxal with other DHODH inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of DHODH Inhibitors

Inhibitor Name Inhibition Type / Key Feature Potency (IC₅₀ / Kᵢ) Key Experimental Findings & Context

| Redoxal [1] | Non-competitive (with respect to DHO substrate) [1] | - Human enzyme: Kᵢc = 402 nM, Kᵢu = 506 nM

  • Rat enzyme: Kᵢc = 116 nM, Kᵢu = 208 nM [1] | - Studied in 2000.
  • Pattern of inhibition is distinct from other classical inhibitors [1]. | | NK-A 17E-233I [2] | Pure/Partial Competitive (with respect to DHO) [2] | Information not available in abstract | - Identified in 2025 via virtual screening.
  • Preserves mitochondrial respiration (vs. Brequinar impairment) [2].
  • Induces DNA damage, S-phase arrest, and selective cancer cell death [2]. | | Brequinar [3] [4] [5] | Classical inhibitor (binds FMN cavity) [2] | Information not available in abstract | - Impairs mitochondrial respiration [2].
  • Suppresses tumor growth by inducing ferroptosis [3].
  • Increases cancer cell antigen presentation, enhancing immune checkpoint blockade [5]. | | Meds433 [4] [6] | Classical inhibitor (binds FMN cavity) [2] | - 1-log lower conc. vs. Brequinar for apoptosis/differentiation [4].
  • EC₅₀ for apoptosis lower than Brequinar [6] | - Shows synergy with Dipyridamole (blocks salvage pathway) to overcome uridine rescue [4].
  • Effective in Chronic Myeloid Leukemia models, causing metabolic stress & apoptosis [6]. | | Leflunomide/Teriflunomide [7] | Classical inhibitor (binds FMN cavity) [2] | Information not available in abstract | - FDA-approved for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) [7].
  • Clinical development in cancer hampered by efficacy and toxicity issues [7]. | | DB09026 & DB00503 (Ritonavir, Aliskiren) [7] | Novel repurposed candidates (via virtual screening) [7] | Information not available in abstract | - Identified in 2025 as potent DHODH inhibitors through drug repurposing approach [7]. |

Mechanistic Insights and Experimental Workflows

The key difference in mechanism lies in how the inhibitors bind to the DHODH enzyme. Furthermore, recent research focuses on overcoming limitations of classical inhibitors.

cluster_A Competitive / Classical Inhibitors cluster_B Non-competitive Inhibitor Inhibitor DHODH Inhibitor Binding Binding Mode Inhibitor->Binding Mechanism Primary Mechanism Binding->Mechanism A1 e.g., Brequinar, Meds433 (Bind FMN site) Mechanism->A1 Effect Cellular Effect A3 Nucleotide starvation → Cell cycle arrest & apoptosis Effect->A3 Limitation Limitation A4 Uridine salvage can rescue cells Limitation->A4 Strategy Combination Strategy A5 Add Dipyridamole to block salvage pathway Strategy->A5 Outcome Therapeutic Outcome A6 Metabolic lethality Enhanced efficacy Outcome->A6 A2 Blocks enzyme activity → Depletes pyrimidine pools A1->A2 A2->A3 A3->A4 A4->A5 A5->A6 B1 e.g., this compound (Binds allosteric site) B2 Blocks enzyme activity → Depletes pyrimidine pools B1->B2 B3 Nucleotide starvation → Cell cycle arrest & apoptosis B2->B3

A common experimental protocol to validate the effects and synergies mentioned above involves several key steps [4]:

  • Cell Viability & Apoptosis Assay: Cancer cells (e.g., AML cell lines) are treated with the DHODH inhibitor alone and in combination with other drugs (like dipyridamole). Viability is measured using assays like CellTiter-Glo (ATP quantification), and apoptosis is assessed via Annexin V staining or caspase-3/7 activity assays.
  • Uridine Rescue Experiment: To confirm that the observed effects are due to on-target DHODH inhibition, the same experiments are repeated in the presence of high concentrations of exogenous uridine (e.g., 100 µM). If the inhibitor's effect is reversed, it confirms the mechanism is pyrimidine starvation.
  • Mitochondrial Function Assay: Oxygen consumption rates (OCR) in cells are measured using a Seahorse Analyzer to determine if the inhibitor affects mitochondrial respiration (like Brequinar) or preserves it (like NK-A 17E-233I).
  • In Vivo Validation: The efficacy of the inhibitor, often in combination, is tested in immunocompetent mouse models (e.g., B16F10 melanoma). Mouse survival and tumor growth are monitored to confirm in vitro findings.

References

Author: Smolecule Technical Support Team. Date: February 2026

Redoxal is characterized as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. The tables below consolidate the core experimental findings on its activity.

Table 1: Documented Inhibitory Activities of this compound

Assay/Action Experimental System / Context Key Findings / Quantitative Data
DHODH Inhibition Originally identified by computer algorithm [1] Established as a known mechanism of action, though specific IC50 values for this compound are not provided in the results.

| Antiviral Activity (HIV-1) | Human Peripheral Blood Mononuclear Cells (PBMCs) infected with HIV-1 Ba-L strain [1] | IC₅₀: 1.37 μM TC₅₀ (cytotoxicity): >100 μM | | APOBEC3G (A3G) Stabilization | 293T cells; A3G-dependent HIV-1 restriction [1] | this compound treatment stabilized cellular A3G protein levels and increased its incorporation into virions. | | Rescue with Pathway Intermediates | PBMC antiviral assay [1] | Addition of uridine or orotate (pyrimidine intermediates) diminished this compound's antiviral activity and its effect on A3G stabilization. |

Table 2: Comparison with Other Mentioned DHODH Inhibitors

Inhibitor Name Target / Organism Key Characteristics / Findings
This compound DHODH (Pathway implied from HIV/West Nile virus context) [1] Synthetic compound; antiviral activity linked to inhibition of pyrimidine biosynthesis and A3G stabilization.
A77 1726 (Leflunomide metabolite) Human DHODH [2] Drug used for rheumatoid arthritis; binds to a species-selective inhibitor site on DHODH.
DCPMNB Plasmodium falciparum DHODH (pfDHODH) [2] Potent, species-selective inhibitor of malarial DHODH; binds to the same site as A77 1726.

Key Experimental Protocols for Studying this compound

The search results describe several methodologies relevant to investigating an inhibitor like this compound.

  • 1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay: This high-throughput screen was used to identify this compound as an inhibitor of the interaction between HIV-1 Vif and the host protein A3G. The assay detects the binding between a purified GST-Vif protein and a biotinylated A3G peptide using Europium-labeled anti-GST antibodies and Streptavidin-Ulight. A reduction in the FRET signal indicates a disruption of the Vif-A3G interaction [1].
  • 2. Cell-Based Antiviral Activity Assay: The antiviral efficacy of this compound was tested in Primary Human Peripheral Blood Mononuclear Cells (PBMCs). The cells were infected with the HIV-1 Ba-L strain and treated with the compound. Viral replication was measured, and the IC50 (half-maximal inhibitory concentration) was calculated. Cytotoxicity (TC50) was also assessed in parallel to determine the compound's therapeutic window [1].
  • 3. Mechanism Elucidation via Metabolic Rescue: To confirm that this compound's antiviral action was specifically due to pyrimidine biosynthesis inhibition, researchers used a metabolic intermediate rescue experiment. Adding back uridine or orotate (products of the pathway downstream of DHODH) to the cell culture medium reversed the antiviral effects and the stabilization of A3G, confirming the on-target mechanism [1].
  • 4. General DHODH Enzyme Activity Assay: While not specifically detailed for this compound in these results, DHODH activity is typically measured by monitoring the reaction where dihydroorotate is converted to orotate. This can be followed spectrophotometrically by coupling the reaction to an electron acceptor like ubiquinone (CoQ) or an artificial acceptor whose reduction causes a change in absorbance [2]. Pre-steady-state kinetic analysis using stopped-flow spectroscopy can further dissect the individual steps of the catalytic cycle [2].

The Pyrimidine Biosynthesis Pathway and this compound's Target

The following diagram illustrates the metabolic pathway that this compound inhibits, clarifying its mechanism of action.

G clusterRedox Redox Reaction (Mitochondria) Start Pyrimidine Biosynthesis (Precursors) DHO Dihydroorotate (DHO) Start->DHO OA Orotate DHO->OA Oxidation Uridine Uridine OA->Uridine Pyrimidines Final Pyrimidines (UTP, CTP, DNA/RNA) Uridine->Pyrimidines This compound This compound DHODH Enzyme: DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibits DHODH->OA FMN Cofactor: FMN FMN->DHODH CoQ Oxidant: Coenzyme Q (CoQ) CoQ->DHODH

This pathway shows that this compound targets DHODH, a mitochondrial enzyme that uses FMN and Coenzyme Q to oxidize dihydroorotate (DHO) to orotate [2]. By inhibiting DHODH, this compound depletes the cellular pool of uridine and subsequent pyrimidines, which are essential for processes like viral replication [1].

Interpretation of Findings and Research Implications

Based on the assembled data, you can interpret this compound's profile in the following way:

  • Mechanistic Insight: this compound's primary, well-defined mechanism is the inhibition of the de novo pyrimidine biosynthesis pathway via DHODH [1]. The rescue of its antiviral effect with uridine is a classic proof of an on-target action. The stabilization of the antiviral protein A3G appears to be a downstream consequence of this metabolic inhibition [1].
  • Research Context: The data situates this compound within the class of DHODH inhibitors, which includes drugs like leflunomide (A77 1726). However, the available information strongly suggests that This compound and A77 1726 have different binding specificities and species selectivity, as the binding site for this class of inhibitors is highly variable between species [2]. This means performance data for one cannot be directly extrapolated to the other.
  • Comparative Data Gap: The search results do not contain a direct, quantitative comparison of this compound's potency (e.g., IC50 against DHODH), selectivity, or cellular efficacy side-by-side with other DHODH inhibitors like A77 1726 or brequinar. Therefore, stating that one is "better" than the other is not supported by the available data.

References

Understanding Redox Signaling in Health and Disease

Author: Smolecule Technical Support Team. Date: February 2026

Redox biology involves electron transfer reactions where reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) act as crucial signaling molecules. Maintaining a balance is key; physiological levels of ROS regulate essential cellular functions, while imbalances are linked to disease [1].

The table below summarizes the core concepts of redox signaling and its dual role:

Aspect Physiological Role (Redox Signaling) Pathological Role (Oxidative Stress)
ROS Function Second messengers modulating cell growth, differentiation, and survival [1]. Damaging biomolecules (DNA, proteins, lipids), leading to cell death or disease [1].
Key Pathways Keap1-Nrf2, FOXO, HIF, NF-κB pathways help maintain redox homeostasis [1]. Dysregulation of these same pathways contributes to disease progression [1].
Therapeutic Goal Selective modulation of redox-sensitive proteins (kinases, phosphatases, transcription factors) for precision treatment [2]. Scavenging excess ROS to mitigate widespread damage [1].

Therapeutic Strategies Targeting Redox Pathways

Instead of a "Redoxal" product comparison, current research focuses on strategic approaches for therapeutic intervention:

  • Targeting Redox-Sensitive Proteins: Unlike nonspecific antioxidants, a promising strategy is to develop drugs that target specific redox-sensitive signaling molecules, such as phosphatases (e.g., PTPs), kinases (e.g., AMPK, MAPKs), and transcription factors (e.g., Nrf2, NF-κB) [2].
  • Redox-Mediated Rewiring: Signaling pathways can be "rewired" by redox states to act as a cellular clock, controlling the pace of processes like development and aging. Targeting these mechanisms could reprogram cellular events, offering avenues for treating neurodegenerative diseases and cancer [3].
  • Artificial Metalloenzymes: Research is exploring the use of redox-active metal-oxo clusters, like polyoxovanadates (POVs), integrated into proteins to create artificial enzymes. These could catalyze reactions involving multi-electron transfers, which are difficult with single-metal catalysts [4].

Visualizing a Core Redox Signaling Network

Based on the described pathways, here is a diagram showing the logical relationship between redox balance and cellular outcomes. The DOT script below can be used with Graphviz to generate the visualization.

redox_signaling redox_homeostasis Redox Homeostasis physiological_ros Physiological ROS redox_homeostasis->physiological_ros oxidative_stress Oxidative Stress redox_homeostasis->oxidative_stress Disruption nrf2_pathway Nrf2 Pathway physiological_ros->nrf2_pathway Activates nfkb_pathway NF-κB Pathway physiological_ros->nfkb_pathway Activates cell_growth Cell Growth Differentiation survival Cell Survival biomolecule_damage Biomolecule Damage oxidative_stress->biomolecule_damage disease Disease Onset biomolecule_damage->disease nrf2_pathway->cell_growth nrf2_pathway->oxidative_stress Counteracts nfkb_pathway->survival

Redox Signaling Balance in Cellular Fate This diagram illustrates how redox homeostasis leads to beneficial physiological signaling, while a shift to oxidative stress triggers damage and disease. Protective pathways like Nrf2 work to counteract this stress.

Experimental Protocol for Assessing Redox Signaling

To evaluate redox-targeting compounds, researchers use established in vitro and in vivo models. The table below outlines a generalizable experimental workflow [1] [2]:

| Experimental Stage | Key Methodologies | Measurable Outputs / Endpoints | | :--- | :--- | :--- | | 1. In Vitro Assessment | Cell culture models (e.g., cancer cell lines, neuronal cells). Treatment with redox-modulating compounds. |

  • ROS Levels: Measured via fluorescent probes (e.g., H₂DCFDA).
  • Cell Viability: MTT, MTS, or Annexin V/PI assays.
  • Protein Activity/Modification: Western blot for p-AMPK, p-MAPKs, Nrf2, NF-κB.
| | 2. Target Engagement & Signaling | HDX-MS, Cryo-EM, Co-immunoprecipitation (Co-IP) to study compound-protein interactions and conformational changes [5]. |
  • Structural Changes: Identification of binding sites and allosteric effects.
  • Pathway Activation/Inhibition: Transcriptional levels of Nrf2 targets (e.g., NQO1, HO-1).
| | 3. In Vivo Validation | Animal models of specific diseases (e.g., cancer xenografts, neurodegenerative disease models). |
  • Disease Phenotype: Tumor size, cognitive function tests.
  • Biomarker Analysis: Levels of oxidative stress markers (e.g., 8-OHdG, MDA) in blood/tissue.
  • Toxicity: Histopathological examination of tissues.
|

How to Proceed with Your Analysis

Since a direct analysis of "this compound" was not found, I suggest the following steps to create your comparison guide:

  • Clarify the Subject: Confirm if "this compound" is a specific commercial product, a codename for a research compound, or a conceptual term for a class of therapeutics. This will refine your search.
  • Consult Specialized Databases: Search for the specific compound name in patent databases (like USPTO or Google Patents) and clinical trial registries (like ClinicalTrials.gov) to identify developers, competitors, and available experimental data.
  • Focus on Mechanism: If "this compound" cannot be identified, structuring your guide around the therapeutic strategies (e.g., Nrf2 activators vs. PKC inhibitors) and the experimental framework provided would be highly valuable to a scientific audience.

References

Redoxal versus other antiviral compounds

Author: Smolecule Technical Support Team. Date: February 2026

Redoxal at a Glance

This compound is a compound identified for its antiviral activity primarily against Human Immunodeficiency Virus Type 1 (HIV-1) [1].

The table below summarizes its key characteristics based on a high-throughput screening study.

Feature Description for this compound
Primary Target/Virus HIV-1 [1]
Mechanism of Action Inhibits de novo pyrimidine biosynthesis; augments the antiviral activity of the host protein APOBEC3G (A3G) by counteracting the viral protein Vif, which normally degrades A3G [1].
Key Experimental Findings Stabilizes A3G protein levels, increases A3G incorporation into virions, and inhibits HIV-1 replication in peripheral blood mononuclear cells (PBMCs) [1].
Evidence of Antiviral Activity Activity demonstrated in primary human cells (PBMCs); A3G-dependent restriction was confirmed, though some A3G-independent activity was also detected [1].

Comparison with Other Antiviral Compounds

Other antiviral compounds, such as influenza drugs and novel SARS-CoV-2 Main Protease (Mpro) inhibitors, work through entirely different mechanisms and are used against different viral families.

The following diagram illustrates the distinct mechanisms of action for this compound, influenza antivirals, and SARS-CoV-2 Mpro inhibitors.

cluster_hiv HIV-1 (this compound) cluster_flu Influenza Viruses cluster_covid SARS-CoV-2 This compound This compound Vif Vif This compound->Vif Counteracts Pyrimidine Pyrimidine This compound->Pyrimidine Inhibits Flu_Drugs Flu_Drugs Neuraminidase_Inhibitors Neuraminidase_Inhibitors Flu_Drugs->Neuraminidase_Inhibitors Baloxavir Baloxavir Flu_Drugs->Baloxavir Mpro_Inhibitors Mpro_Inhibitors Mpro Mpro Mpro_Inhibitors->Mpro Inhibits A3G A3G Vif->A3G Degrades Viral_Replication Viral_Replication A3G->Viral_Replication Restricts NA NA Endonuclease Endonuclease Neuraminidase_Inhibitors->NA Inhibits Baloxavir->Endonuclease Inhibits C145 C145 Mpro->C145 Catalytic Cysteine Replication Replication Mpro->Replication Essential for

Approved Drugs for Seasonal Influenza (2025-2026)

Recommended drugs for influenza include neuraminidase inhibitors and a cap-dependent endonuclease inhibitor, which are active against both influenza A and B viruses [2].

  • Neuraminidase Inhibitors: Oseltamivir (Tamiflu), Zanamivir (Relenza), and Peramivir (Rapivab) work by blocking the viral neuraminidase enzyme, preventing the release of new viral particles from infected cells [2].
  • Cap-Dependent Endonuclease Inhibitor: Baloxavir marboxil (Xofluza) functions by inhibiting a key enzyme involved in the initiation of viral mRNA synthesis, thereby halting viral replication [2].

Supporting Clinical Trial Data:

  • In the CAPSTONE-2 trial involving high-risk outpatients, a single dose of baloxavir was as effective as a 5-day oseltamivir regimen. Notably, for influenza B, baloxavir led to a significantly shorter time to symptom improvement (74.6 vs. 101.6 hours) [2].
  • A meta-analysis found that in outpatients, baloxavir reduced symptom duration by a mean of 1.02 days, while oseltamivir reduced it by 0.75 days, compared to placebo [2].
  • For hospitalized patients, observational studies have shown that oseltamivir treatment is associated with a lower risk of in-hospital death (adjusted risk difference -1.8%) [2].
Novel SARS-CoV-2 Main Protease (Mpro) Inhibitors

The SARS-CoV-2 main protease (Mpro) is a crucial enzyme for viral replication and a validated drug target [3] [4]. Research is focused on developing novel inhibitors, particularly against resistant variants.

Mechanism & Redox Regulation: Mpro is a cysteine protease whose catalytic cysteine (C145) is sensitive to the cell's redox environment. It can be reversibly inactivated through redox modifications (like disulfide bridges or a SONOS bridge), a mechanism that host cells might use for defense and which offers opportunities for drug design [3].

Novel Preclinical Compounds: A 2025 study reported covalent Mpro inhibitors like AVI-4516 and AVI-4773 [4].

  • These compounds showed broad-spectrum activity not only against various SARS-CoV-2 variants (Beta, Delta, BA.2) but also against other coronaviruses like MERS-CoV and the common cold HCoV-229E [4].
  • They demonstrated potent efficacy in mouse models, with AVI-4773 reducing viral titers to undetectable levels after three doses—a three-log (1000-fold) reduction in viral load compared to ensitrelvir treatment [4].
  • A key advantage is their retained potency against some nirmatrelvir-resistant mutant proteases (e.g., E166Q), where other analogs lost activity [4].

References

×

XLogP3

6.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

484.16343649 g/mol

Monoisotopic Mass

484.16343649 g/mol

Heavy Atom Count

36

UNII

Q0VK2156M5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52962-95-5

Wikipedia

2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid

Dates

Last modified: 02-18-2024

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